Silanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
H4OSi |
|---|---|
Molecular Weight |
48.116 g/mol |
IUPAC Name |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChI Key |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[SiH3] |
Canonical SMILES |
O[SiH3] |
Origin of Product |
United States |
Fundamental Aspects of Silanol Chemistry
Structural Characteristics and Bonding within Silanols
The fundamental structural characteristic of a silanol is the presence of the Si-O-H moiety. The silicon atom is typically tetravalent, forming bonds with the oxygen atom of the hydroxyl group and other substituents, which can be organic groups (in organosilanols) or other oxygen atoms (in inorganic silanols like silicic acid). The Si-O bond distance in silanols is typically around 1.65 Å wikipedia.org. The bonding involves a polar covalent bond between silicon and oxygen, and a polar covalent bond between oxygen and hydrogen. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a significant polarity in the Si-O bond, with a partial positive charge on silicon and a partial negative charge on oxygen. Similarly, the O-H bond is polar due to the electronegativity difference between oxygen and hydrogen (2.20).
Classification of this compound Functional Groups
This compound groups on surfaces, particularly on silica (B1680970), can be classified based on their connectivity to the underlying silicon atoms. This classification is crucial for understanding the surface chemistry and reactivity of silica-based materials. The Qn terminology is often used in NMR spectroscopy to describe the connectivity of silicon atoms, where 'n' represents the number of bridging oxygen atoms bonded to the silicon atom uchicago.edu.
Isolated Silanols (Q3 sites)
Isolated silanols are characterized by a single Si-OH group attached to a silicon atom that is bonded to three bridging oxygen atoms (Si-O-Si) within the silica structure. These are denoted as Q3 sites uchicago.edustanford.edu. Isolated silanols are considered "free" as they are typically not involved in hydrogen bonding with neighboring this compound groups on the surface uchicago.edu.
Vicinal Silanols
Vicinal silanols are pairs of Si-OH groups located on adjacent silicon atoms on a surface. These this compound groups are close enough to form hydrogen bonds with each other uchicago.edustanford.edushimadzu.com. They are also classified as Q3 sites because each silicon atom is bonded to three bridging oxygen atoms stanford.edu. While both isolated and vicinal silanols are Q3, vicinal silanols are distinguished by their proximity and hydrogen bonding interaction stanford.edu.
Geminal Silanols (Q2 sites)
Geminal silanols have two hydroxyl groups attached to the same silicon atom (=Si(OH)₂). This silicon atom is bonded to two bridging oxygen atoms within the silica structure, classifying them as Q2 sites uchicago.edustanford.edu. Geminal silanols can also engage in hydrogen bonding, either intramolecularly or with other surface groups uchicago.edu.
Electronic Structure and Chemical Properties of the Si-O-H Moiety
The electronic structure of the Si-O-H moiety plays a significant role in the chemical properties of silanols. The polarity of the Si-O and O-H bonds influences the reactivity of the this compound group. Silanols are generally more acidic than their corresponding alcohol counterparts wikipedia.org. For example, the pKa of triethylthis compound (B1199358) (Et₃SiOH) is estimated to be around 13.6, compared to approximately 19 for tert-butyl alcohol wikipedia.org. This increased acidity allows silanols, particularly arylsilanols, to be deprotonated in aqueous solutions, forming siloxides or silanolates wikipedia.org.
The reactivity of the this compound moiety primarily involves the protic hydrogen atom researchgate.netresearchgate.net. This hydrogen can be replaced in reactions such as condensation, leading to the formation of siloxane bonds (Si-O-Si) and water wikipedia.org. This condensation reaction is a key step in the manufacturing of silicones and the sol-gel process wikipedia.orgresearchgate.net.
Hydrogen Bonding Interactions and Network Formation in this compound Systems
Hydrogen bonding is a critical aspect of this compound chemistry, significantly influencing their structure, properties, and interactions in both solid and solution states ic.ac.ukresearchgate.netresearchgate.net. This compound groups readily participate in hydrogen bonding as both donors and acceptors due to the polar O-H bond and the oxygen atom with lone pairs ic.ac.uk.
In the solid state, silanols frequently form extensive hydrogen-bonded networks ic.ac.ukresearchgate.netresearchgate.net. These networks can range from simple dimers to complex chain, sheet, and three-dimensional structures, depending on the specific this compound molecule and its environment ic.ac.uk. The extent of hydrogen bonding increases with the number of this compound units in the molecule researchgate.netresearchgate.net. The interplay between the hydrophilic this compound groups and the hydrophobic organic substituents in organosilanols can guide the relative orientation of molecules and influence the type of hydrogen-bonded structures formed researchgate.netresearchgate.net.
Detailed research findings, including X-ray crystallography and NMR studies, have provided insights into the various hydrogen bonding motifs in this compound systems ic.ac.ukresearchgate.net. For instance, studies on arylsilanols like triphenylthis compound (B1683266) (Ph₃SiOH) and (HOPh₂Si)₂O have revealed the formation of hydrogen-bonded complexes and infinite chain structures ic.ac.uk. The ability of silanols to form hydrogen bonds is also crucial for their interactions with other surfaces, such as the interaction between this compound groups on silane (B1218182) coupling agents and surface hydroxyl groups on metal substrates nih.gov. This interaction can involve the formation of hydrogen bonds or covalent metal-oxane bonds nih.gov.
The strength and pattern of hydrogen bonds formed at silica surfaces significantly impact the surface energy and interactions with surrounding molecules, including water pnas.org. Different arrangements of this compound groups on silica polymorphs lead to varying interthis compound hydrogen bonding possibilities, influencing their surface properties and potential biological interactions frontiersin.org.
Here is a data table summarizing some key properties of selected this compound compounds:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | H₄OSi | 48.116 | 142154 |
| Trimethylthis compound (B90980) | C₃H₁₀OSi | 90.197 | 66110 |
| Dimethylsilanediol | C₂H₈O₂Si | 92.029 | 14014 |
| Methyldiphenylthis compound | C₁₃H₁₄OSi | 214.34 | 12615 |
| Tris(tert-butoxy)this compound | C₁₂H₂₈O₄Si | 264.43 | 316157 |
Note: Molecular weights are approximate and may vary slightly depending on the source.
Acidity of Silanols and Silanolate Chemistry
Silanols, compounds containing the Si-O-H functional group, exhibit a notably higher acidity compared to their carbon-based counterparts, alcohols. This difference in acidity is a fundamental aspect of this compound chemistry and significantly influences their reactivity and applications. The acidity of silanols is often discussed in terms of their pKa values, which are generally lower than those of analogous alcohols.
Studies have reported diverse pKa values for silanols, depending on the specific substituents attached to the silicon atom and the measurement conditions (e.g., solvent). For instance, the pKa(H₂O) of trimethylthis compound (Me₃SiOH) has been reported to be around 11, while that of triethylthis compound (Et₃SiOH) is estimated at 13.63 ± 0.07. kyoto-u.ac.jpwikipedia.org These values are considerably lower than the pKa(H₂O) of tert-butyl alcohol (tBuOH), which is approximately 19. kyoto-u.ac.jp In dimethyl sulfoxide (B87167) (DMSO), the pKa(DMSO) of triphenylthis compound (Ph₃SiOH) was reported as 16.57 ± 0.11, which is only slightly lower than that of triphenylcarbinol (Ph₃COH) (16.97 ± 0.24). kyoto-u.ac.jp However, the pKa(DMSO) of triisopropylthis compound (B95006) (iPr₃SiOH) was experimentally determined to be 24.4 ± 0.1, significantly lower than Bordwell's reference data for tBuOH in DMSO (~32.2). kyoto-u.ac.jp
The increased acidity of silanols relative to alcohols is attributed to several factors. Although silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), which would intuitively suggest lower acidity, the larger size of silicon allows for better charge distribution and stabilization of the negative charge in the resulting silanolate anion (siloxide). wikipedia.orgdoubtnut.com This stabilization of the conjugate base is a key factor contributing to the higher acidity of the parent this compound. doubtnut.com The relative order of acidity for silanols and alcohols has been shown to be arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk
The acidity of silanols is also influenced by the nature of substituents on the silicon atom. Electron-withdrawing groups tend to increase this compound acidity by further stabilizing the negative charge on the silanolate oxygen. For example, the pKa of (3-ClC₆H₄)Si(CH₃)₂OH is reported to be 11, demonstrating the effect of a chlorine substituent on the aryl ring. wikipedia.org
The deprotonation of silanols yields silanolates, also known as siloxides. wikipedia.org These species are the conjugate bases of silanols and play a crucial role in this compound chemistry. Due to the greater acidity of silanols, silanolates can be formed readily, even in aqueous solutions, particularly in the case of arylsilanols. wikipedia.org
Despite the disparity in acidity between silanols and alcohols, the basicities of their corresponding conjugate bases, siloxides and alkoxides, are reported to be similar. wikipedia.org
Silanolates can be prepared by reacting silanols with bases, such as alkali metals or alkali metal compounds like hydroxides, alkoxides, or organoalkali compounds (e.g., butyl lithium). google.com For instance, alkali metal silanolates can be synthesized by forming a mixture of a this compound-terminated organosilicon material and an alkali metal or alkali metal compound in an organic solvent. google.com Sodium or potassium silanolate salts can be synthesized and isolated in almost pure form using bases like NaH or KH, which is particularly useful when the corresponding silanols are prone to condensation during storage. kyoto-u.ac.jp Silanolates can also be generated in situ during reactions. kyoto-u.ac.jp
Silanolates function as important nucleophiles and ligands in various chemical reactions. kyoto-u.ac.jpceramics-silikaty.cz They can serve as terminal, bridging, and chelating groups in metal-siloxide complexes. ceramics-silikaty.cz Silanolates are involved in transition-metal-catalyzed organic synthesis, including cross-coupling reactions. kyoto-u.ac.jpacs.org For example, palladium-catalyzed arylation reactions using (hetero)arylsilanols often involve the in situ generation of highly nucleophilic (hetero)arylsilanolates through deprotonation. kyoto-u.ac.jp These silanolates act as potent ligands to the metal center and serve as key intermediates. kyoto-u.ac.jp Pre-formed alkali metal silanolate salts, such as potassium or sodium silanolates, can be used as stable solid reagents in palladium-catalyzed cross-coupling reactions, obviating the need for external bases and preventing disiloxane (B77578) formation. kyoto-u.ac.jp
Reactions of silanolates with electrophiles have also been explored. For instance, the reaction of silyl-substituted propynyllithium derived from potassium silanolate with various electrophiles has shown high regioselectivity, with electrophiles reacting at the position remote from the anionic oxygen atom on the silicon. thieme-connect.com
The acidity of this compound groups on silica surfaces is particularly relevant in various applications, including chromatography and catalysis. Surface silanols on silica gel are acidic and can interact with basic compounds, leading to phenomena like peak tailing in chromatography. stackexchange.compharmagrowthhub.com The acidity of surface silanols can vary depending on their environment and type (e.g., isolated, geminal, or vicinal). researchgate.netosti.gov Studies on silica surfaces have identified this compound groups with different pKa values, for example, around 4.5-5.5 and 8.5-9.9. researchgate.netosti.gov The more acidic silanols (lower pKa) are capable of interacting with polar or ionizable analytes. chromatographyonline.com
Here is a summary of some reported pKa values for silanols:
| Compound | pKa (Solvent) | Reference |
| Trimethylthis compound | 11 (H₂O) | kyoto-u.ac.jp |
| Triethylthis compound | 13.63 ± 0.07 (H₂O) | kyoto-u.ac.jpwikipedia.org |
| tert-Butyl alcohol | ~19 (H₂O) | kyoto-u.ac.jp |
| Triphenylthis compound | 16.57 ± 0.11 (DMSO) | kyoto-u.ac.jp |
| Triphenylcarbinol | 16.97 ± 0.24 (DMSO) | kyoto-u.ac.jp |
| Triisopropylthis compound | 24.4 ± 0.1 (DMSO) | kyoto-u.ac.jp |
| (3-ClC₆H₄)Si(CH₃)₂OH | 11 (aqueous) | wikipedia.org |
Interactive Table: pKa Values of Selected Silanols and Alcohols
Note: pKa values can vary depending on experimental conditions and computational methods. The values presented here are illustrative based on the cited research findings.
The chemistry of silanolates extends to their use as ligands for metal ions, forming complexes analogous to metal alkoxides. wikipedia.org Sodium trimethylsiloxide, for example, is utilized in generating metal complexes via salt metathesis reactions. wikipedia.org Bulky siloxides, such as tert-butyl₃SiO⁻, are also known. wikipedia.org Siloxides are considered weaker net donors than alkoxides due to competing pπ-d donation and backbonding from oxygen to silicon σ* orbitals. wikipedia.org
Silanolates are also implicated as intermediates in various reactions, including the base-catalyzed degradation of siloxanes and the ring-opening polymerization of cyclic siloxanes. wikipedia.orgresearchgate.net The formation of silanolate anions can initiate the polymerization process. researchgate.net
The deliberate formation of stable metal silanolate complexes from metal silyl (B83357) complexes has been demonstrated, highlighting the importance of these species in transition-metal-catalyzed reactions involving hydridosilanes and the formation of Si-O bonds. acs.org
Synthetic Methodologies for Silanol Compounds
Hydrolytic Pathways to Silanol Synthesis
Hydrolysis, the reaction with water, is a fundamental method for synthesizing silanols. This approach typically involves the reaction of silicon precursors containing hydrolyzable groups with water, often in the presence of catalysts.
Hydrolysis of Halosilanes
Halosilanes, compounds containing a silicon-halogen bond (e.g., Si-Cl, Si-Br), are highly reactive towards water due to the polarized nature of the Si-Hal bond. The hydrolysis of halosilanes is a common and often facile route to silanols. For instance, the reaction of chlorosilanes with water yields the corresponding this compound and a hydrogen halide. This reaction can be vigorous and requires careful control, especially for highly reactive chlorosilanes like trimethylchlorosilane. wikipedia.orgfishersci.caeasychem.org
The general reaction can be represented as:
R₃SiCl + H₂O → R₃SiOH + HCl
Where R represents an organic group or hydrogen. The reaction proceeds via a nucleophilic attack of water on the silicon atom, followed by the elimination of the halide.
Hydrolysis of Alkoxysilanes and Aminosilanes
Alkoxysilanes (containing Si-OR bonds) and aminosilanes (containing Si-NR₂ bonds) are generally less reactive towards hydrolysis compared to halosilanes, allowing for more controlled reactions. Hydrolysis of alkoxysilanes, often referred to as sol-gel processing when leading to polymeric networks, involves the cleavage of the Si-OR bond by water. kyoto-u.ac.jpacs.org This reaction is typically catalyzed by acids or bases. Tetraethoxysilane (TEOS) is a common example of an alkoxysilane precursor used in hydrolysis reactions to form silicic acid, which can then condense to form silanols and ultimately silica (B1680970) networks. fishersci.atatamanchemicals.comnih.govereztech.comacademie-sciences.fr
The hydrolysis of alkoxysilanes can be represented as:
R₃SiOR' + H₂O → R₃SiOH + R'OH
Aminosilanes, such as hexamethyldisilazane (B44280) (HMDS), also undergo hydrolysis to form silanols and amines or ammonia. fishersci.atwikipedia.orgfishersci.dkatamanchemicals.com While HMDS is known for its use in silylation reactions, its hydrolysis demonstrates the reactivity of the Si-N bond towards water.
The hydrolysis of aminosilanes can be represented as:
(R₃Si)₂NH + H₂O → 2 R₃SiOH + NH₃
Influence of Reaction Conditions on Hydrolytic Yield and Selectivity
The yield and selectivity of this compound formation via hydrolysis are significantly influenced by reaction conditions. Factors such as temperature, solvent, pH, and the presence of catalysts play critical roles. For halosilane hydrolysis, controlling the rate of water addition and temperature is essential to prevent excessive heat generation and potential side reactions, such as the formation of disiloxanes through condensation of the nascent this compound. For alkoxysilane and aminosilane (B1250345) hydrolysis, the catalyst (acidic or basic) and its concentration, as well as the amount of water, dictate the reaction rate and the degree of condensation. Mildly acidic or neutral conditions are often preferred to favor this compound formation over disiloxane (B77578) formation. kyoto-u.ac.jp The use of buffered conditions can help maintain a specific pH range to optimize this compound yield and minimize condensation. kyoto-u.ac.jp
Oxidative Approaches for the Formation of Silanols
Oxidative methods involve the conversion of a silicon-hydrogen (Si-H) bond in hydrosilanes directly to a silicon-hydroxyl (Si-OH) bond. This approach offers an alternative to hydrolysis, particularly for substrates that may be sensitive to hydrolytic conditions. researchgate.netkyoto-u.ac.jpnih.govamu.edu.pl
Catalytic Oxidation of Hydrosilanes
The direct oxidation of hydrosilanes (R₃SiH) to silanols (R₃SiOH) typically requires a catalyst and an oxidant. Various catalytic systems have been developed for this transformation. researchgate.netnih.govacs.org
Transition Metal-Catalyzed Oxidation
Transition metal complexes are effective catalysts for the oxidation of hydrosilanes to silanols. These catalysts can facilitate the cleavage of the Si-H bond and its subsequent reaction with an oxygen source, such as water or hydrogen peroxide. researchgate.netkyoto-u.ac.jpnih.govacs.orgliverpool.ac.ukrsc.org
Examples of transition metals used in this context include platinum, rhodium, palladium, and manganese. researchgate.netacs.orgliverpool.ac.ukrsc.org Platinum complexes, such as Karstedt's catalyst, are well-known for their activity in hydrosilylation reactions but can also catalyze Si-H oxidation under appropriate conditions. americanelements.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.gov Rhodium complexes, such as carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) or (acetylacetonato)dicarbonylrhodium(I), and palladium complexes like palladium(II) acetate, have also been employed. nih.govwikipedia.orgfishersci.nlfishersci.nlamericanelements.comereztech.comindiamart.comamericanelements.com
Recent research has explored the use of manganese catalysts for the selective oxidation of hydrosilanes to silanols using hydrogen peroxide under neutral conditions, achieving high yields with minimal byproduct formation. researchgate.netliverpool.ac.ukrsc.org Proposed mechanisms often involve the activation of the oxidant or the Si-H bond by the metal center. For manganese catalysis with H₂O₂, a concerted process involving a manganese hydroperoxide species has been suggested. researchgate.netliverpool.ac.uk Another proposed mechanism for manganese catalysis using water involves the reaction of the silane (B1218182) with a manganese precatalyst to form a bromosilane (B8379080) and a manganese hydride complex, followed by hydrolysis of the Si-Br unit. rsc.org
The selectivity for this compound formation over disiloxane formation is a key challenge in the catalytic oxidation of hydrosilanes. liverpool.ac.uk Careful selection of the catalyst, oxidant, and reaction conditions is crucial to minimize the formation of siloxane byproducts. researchgate.netliverpool.ac.uk
Data Table: Examples of Catalytic Hydrosilane Oxidation
| Hydrosilane Substrate | Catalyst | Oxidant | Conditions | Product this compound | Yield (%) | Ref. |
| Organosilanes | Electron-rich Manganese Complex (e.g., Complex 1) | H₂O₂ | Neutral conditions, short reaction time | Corresponding Silanols | Excellent | liverpool.ac.uk |
| PhMe₂SiH | [MnBr(CO)₅] | H₂O | 2 mol% catalyst loading | PhMe₂SiOH | Good to Excellent | rsc.org |
| Various Hydrosilanes | Engineered Cytochrome P450 Enzyme | O₂ | Mild conditions | Corresponding Silanols | High | nih.gov |
| Phenylsilane (B129415) | Ru catalyst | Oxygen source | Neutral, mild conditions | Phenylthis compound | Excellent | kyoto-u.ac.jp |
Note: Yields and specific conditions can vary depending on the specific substrate and catalyst system.
Enzymatic catalysis using engineered enzymes like cytochrome P450 has also shown promise for the selective oxidation of hydrosilanes to silanols using oxygen as the terminal oxidant under mild conditions, avoiding disiloxane formation. nih.gov
Heterogeneous Catalysis in Hydrosilane Oxidation
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability for the oxidation of hydrosilanes (Si-H) to silanols (Si-OH) acs.orgsci-hub.st. Various solid catalysts have been explored for this transformation, often utilizing water or oxygen as the oxidant under relatively mild conditions sci-hub.stacs.org.
Noble metal nanoparticles supported on materials like silica have shown high activity. For instance, gold nanoparticles supported on SiO₂ have demonstrated high dispersion and effectiveness in the selective oxidation of various silanes researchgate.net. Another example involves palladium nanoparticle catalysts supported on ordered mesoporous silica (PdNP@OMS), which exhibited excellent yield (up to 99%) and impressive turnover frequency (TOF) values in the oxidation of silanes researchgate.net. These heterogeneous palladium catalysts were found to be stable and recyclable for multiple cycles researchgate.net.
Organocatalysts immobilized on solid supports also represent a class of heterogeneous catalysts for hydrosilane oxidation. A porous aromatic framework covalently embedded with N-Hydroxyphthalimide (NHPI) organocatalytic sites (PAF-NHPI) has been developed as a metal-free, highly efficient, selective, and recyclable heterogeneous catalyst for the aerobic oxidation of various substrates, including hydrosilanes researchgate.net. This catalyst achieved high conversion rates and could be reused, demonstrating its potential for practical applications researchgate.net.
Hydroxyapatite (HAP) supported catalysts, such as RuHAP and AgHAP, have also been investigated for the catalytic oxidation of silanes using water as the oxidant sci-hub.st. While RuHAP was found to be effective, AgHAP proved to be less expensive and more active in water sci-hub.st.
These heterogeneous catalytic systems often involve mechanisms where the hydrosilane undergoes Si-H bond activation on the catalyst surface, followed by nucleophilic attack by water or this compound, leading to the formation of the this compound product and often hydrogen gas as a byproduct acs.orgresearchgate.net.
An example of research findings in this area includes the use of a CuCo dual-atom catalyst (CuCo-DAC) which achieved superior catalytic performance for silane oxidation with water, converting various functional silanes into silanols with high yields (up to 98%) and selectivity (up to 99%) researchgate.net. Kinetic studies indicated a significantly lower activation energy for silane oxidation with CuCo-DAC compared to single-atom catalysts researchgate.net.
| Catalyst Type | Support Material | Oxidant | Key Features | Example Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Gold Nanoparticles | SiO₂ | Oxygen | High dispersion, selective oxidation | Not specified | Not specified | researchgate.net |
| Palladium Nanoparticles | OMS | Not specified | High yield, recyclable, high TOF | Up to 99 | Not specified | researchgate.net |
| PAF-NHPI (Organocatalyst) | Porous Framework | Air | Metal-free, recyclable, broad substrate scope | Not specified | Not specified | researchgate.net |
| RuHAP | Hydroxyapatite | Water | Effective, recyclable | Good yields | Not specified | sci-hub.st |
| AgHAP | Hydroxyapatite | Water | More active than RuHAP, less expensive | Not specified | Not specified | sci-hub.st |
| CuCo Dual-Atom Catalyst (DAC) | Not specified | Water | Superior performance, high yield and selectivity | Up to 98 | Up to 99 | researchgate.net |
Biocatalytic Oxidation Systems
Biocatalysis offers an environmentally friendly approach to chemical synthesis, and recent research has explored the use of enzymes for the oxidation of silanes to silanols nih.govacs.org. While silicon chemistry in biological systems is generally limited, some enzymes, particularly cytochrome P450s, have shown potential for catalyzing the oxidation of Si-H bonds nih.govacs.org.
Wild-type cytochrome P450BM3 has been found to catalyze the oxidation of hydrosilanes to silanols both in vitro and in vivo nih.gov. Directed evolution techniques have been employed to engineer more efficient and selective biocatalysts for this transformation nih.govacs.org. Through directed evolution, variants of P450BM3 with improved activity and selectivity for a range of aryl- and alkyl-substituted silanols have been developed nih.govacs.org.
These biocatalytic systems often utilize atmospheric oxygen as the terminal oxidant nih.gov. The proposed mechanism for P450-catalyzed silane oxidation involves a reactive high-valent iron-oxene intermediate, similar to its native C-H hydroxylation activity nih.govchemrxiv.org. DFT calculations suggest a concerted reaction pathway involving hydrogen atom abstraction by the iron(IV)-oxene complex, generating a silicon-centered radical, followed by abstraction of the iron-bound hydroxyl group to form the this compound chemrxiv.org.
Research findings highlight the ability of engineered P450 enzymes to selectively oxidize Si-H bonds over native C-H and C=C bonds nih.gov. For example, an evolved P450BM3 variant achieved high yields and selectivity for the oxidation of dimethylphenylsilane (B1631080) to the corresponding this compound acs.org. The catalytic activity was observed in both isolated enzyme and whole E. coli cells nih.govacs.org.
| Enzyme/System | Substrate Example | Oxidant | Key Features | Total Turnover Number (TTN) | Yield (%) (Isolated) | Reference |
|---|---|---|---|---|---|---|
| Wild-type Cytochrome P450BM3 | Dimethylphenylsilane | Atmospheric Oxygen | Catalyzes oxidation in vitro and in vivo | 210 (whole-cell) | Not specified | acs.org |
| Engineered P450BM3 Variant | Dimethylphenylsilane | Atmospheric Oxygen | Improved activity and selectivity, broad substrate scope | Up to 19100 (in lysate) | Up to 76 | acs.orgchemrxiv.org |
Photoinduced Oxidation Methods
Photoinduced oxidation methods utilize light energy to drive the conversion of silanes to silanols, often employing photocatalysts and readily available oxidants like oxygen or water researchgate.netmdpi.commdpi.com. This approach aligns with the principles of green chemistry by utilizing mild conditions and sometimes metal-free catalysts mdpi.commdpi.comthieme-connect.com.
Visible light-mediated photoredox catalysis has emerged as a promising strategy for silane oxidation mdpi.comresearchgate.net. Organic dyes, such as Rose Bengal and Eosin Y, have been successfully employed as metal-free photocatalysts for the aerobic oxidation of silanes to silanols under visible light irradiation mdpi.commdpi.comthieme-connect.com. These methods typically use atmospheric oxygen as the oxidant and water as an additive or oxygen source mdpi.commdpi.com.
Transition metal-based photocatalysts have also been explored. For instance, Ru(bpy)₃Cl₂ has been shown to catalyze the dehydrogenative coupling between silanes and water under visible light irradiation to produce silanols mdpi.comresearchgate.net. Additionally, Au-TiO₂ has been reported as a photocatalyst for the oxidation of silanes to silanols mdpi.com.
Recent research has explored novel pathways for photoinduced this compound synthesis, including methods involving the generation of chlorine radicals from chlorinated solvents under aerobic conditions researchgate.net. This approach, initiated by photochemical energy, allows for the synthesis of diversely functionalized organosilanols and silanediols under ambient conditions researchgate.net.
| Photocatalyst | Oxidant | Light Source | Key Features | Reference |
|---|---|---|---|---|
| Rose Bengal (Organic Dye) | Oxygen | Visible Light | Metal-free, aerobic oxidation | mdpi.commdpi.com |
| Eosin Y (Organic Dye) | Oxygen | Visible Light | Metal-free, aerobic oxidation | mdpi.commdpi.comthieme-connect.com |
| Ru(bpy)₃Cl₂ (Metal Complex) | Water | Visible Light | Dehydrogenative coupling | mdpi.comresearchgate.net |
| Au-TiO₂ (Metal Catalyst) | Not specified | Not specified | Photocatalytic oxidation | mdpi.com |
| Not specified | Oxygen | Blue LEDs | Involves chlorine radical generation from solvent | researchgate.net |
Electrochemical Oxidation Strategies
Electrochemical methods provide an alternative and often more sustainable route for the oxidation of hydrosilanes to silanols, avoiding the need for stoichiometric chemical oxidants nih.govresearchgate.netresearchgate.net. These methods typically involve the application of an electric current to drive the oxidation reaction.
Electrochemical hydrolysis of hydrosilanes under mild and neutral conditions has been reported researchgate.net. For example, using commercially available N-hydroxyphthalimide (NHPI) as a hydrogen-atom-transfer (HAT) mediator, electrochemical hydrolysis of hydrosilanes to silanols can be achieved at room temperature with high selectivity researchgate.netbeilstein-journals.org. The proposed mechanism involves the oxidation and deprotonation of NHPI to form PINO radicals, which abstract a hydrogen atom from the Si-H bond, followed by oxidation of the resulting silyl (B83357) radical and subsequent reaction with water beilstein-journals.org.
Another electrochemical approach involves single-atom catalysts (SACs). A single-atom manganese catalyst supported on nitrogen-doped carbon (Mn-SA@NC) has been shown to drive the electrochemical oxidation of silane to this compound by serving as an oxygen evolution reaction (OER) electrocatalyst researchgate.net. This system exhibited remarkable performance with low catalyst loadings and high turnover numbers researchgate.net.
Electrochemical strategies offer advantages such as the ability to control the reaction potential and avoid the generation of large amounts of chemical waste beilstein-journals.org. They are increasingly being explored for the late-stage functionalization of molecules, including the synthesis of silanols beilstein-journals.org.
| Method | Mediator/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Electrochemical Hydrolysis | NHPI (Mediator) | Room Temperature, Neutral | High selectivity, uses commercially available mediator | researchgate.netbeilstein-journals.org |
| Electrochemical Oxidation | Mn-SA@NC (SAC) | Not specified | Driven by OER electrocatalysis, high performance | researchgate.net |
Stereoselective Synthesis of Chiral Silanols
The synthesis of chiral silanols, particularly those with a silicon stereogenic center, is an active area of research due to their potential applications in asymmetric synthesis, medicinal chemistry, and materials science nih.govresearchgate.netbohrium.com. Achieving high enantioselectivity in the construction of these silicon-stereogenic centers is a significant challenge nih.govresearchgate.netresearchgate.net.
Enantioselective Construction of Silicon-Stereogenic Silanols
Enantioselective methods for constructing silicon-stereogenic silanols often involve catalytic approaches that create a chiral center at the silicon atom nih.govresearchgate.netbohrium.com. Transition metal catalysis, particularly using chiral ligands, has been a key strategy nih.govresearchgate.netbohrium.com.
One approach is the catalytic asymmetric hydrolytic oxidation of dihydrosilanes, which allows for the enantioselective construction of silicon-stereogenic silanols researchgate.netresearchgate.net. This method involves the selective oxidation of one of the two Si-H bonds in a prochiral dihydrosilane in an enantioselective manner researchgate.net.
Transition metal-catalyzed asymmetric C-H activation has also been applied to the synthesis of silicon-stereogenic silanols researchgate.netchemrxiv.org. For example, palladium-catalyzed intermolecular C-H alkenylation with the assistance of a chiral ligand has been used to construct silicon-stereogenic this compound derivatives with high enantioselectivities chemrxiv.org. The use of a directing group, such as an oxime ether, can facilitate this transformation chemrxiv.org.
Iridium-catalyzed enantioselective C-H silylation has also been explored for the synthesis of silicon-stereogenic diarylsilanols acs.org. This strategy, combined with subsequent transformations, can lead to chiral silanols acs.org.
Organocatalysis is also emerging as a complementary tool for the enantioselective construction of silicon-stereocenters bohrium.com. Desymmetrization of prochiral silanediols using chiral organocatalysts can lead to silicon-stereogenic compounds bohrium.comacs.org.
| Method | Substrate Type | Catalyst/Ligand | Key Features | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Catalytic Asymmetric Hydrolytic Oxidation | Dihydrosilanes | Not specified | Enantioselective oxidation of Si-H bond | Excellent | researchgate.netresearchgate.net |
| Pd-catalyzed Asymmetric C-H Alkenylation | Arylthis compound derivatives | Pd catalyst, Chiral ligand (e.g., L-pyroglutamic acid) | Directing group assisted, high enantioselectivity | Up to 98% | chemrxiv.org |
| Ir-catalyzed Enantioselective C-H Silylation | Diarylsilanols | Ir catalyst | Construction of silicon-stereogenic diarylsilanols | Not specified | acs.org |
| Organocatalytic Desymmetrization | Silanediols | Chiral organocatalyst | Desymmetrization of prochiral substrate | High | bohrium.comacs.org |
Kinetic Resolution and Desymmetrization Approaches
Kinetic resolution and desymmetrization are established strategies for obtaining enantioenriched compounds, and they have been applied to the synthesis of chiral silanols nih.govbohrium.comresearchgate.netethz.chunife.it.
Kinetic resolution involves the reaction of a racemic mixture with a chiral agent (catalyst, reagent, or enzyme) where one enantiomer reacts faster than the other, leading to an enriched mixture of the less reactive enantiomer and the product from the more reactive enantiomer ethz.chunife.itresearchgate.net. This approach can be used to obtain enantioenriched silanols from racemic mixtures researchgate.net.
Desymmetrization, on the other hand, involves the selective transformation of one of two identical prochiral groups in a molecule catalyzed by a chiral agent, creating a new stereogenic center bohrium.comethz.chunife.itresearchgate.net. For silanols, this often involves the desymmetrization of prochiral silanediols or dihydrosilanes bohrium.comresearchgate.netacs.org.
Catalytic asymmetric hydrolytic oxidation of dihydrosilanes can be considered a desymmetrization strategy, where the two identical Si-H bonds are differentiated by a chiral catalyst researchgate.net. Similarly, the organocatalytic desymmetrization of silanediols involves the selective functionalization of one of the two identical Si-OH groups bohrium.comacs.org.
Kinetic resolution can also be applied in conjunction with other methods to enhance enantiopurity. For example, a desymmetrization step can be followed by a kinetic resolution to further improve the enantioselectivity acs.org.
N-Heterocyclic Carbenes (NHCs) have been explored as organocatalysts for kinetic resolution and desymmetrization reactions, although specific examples focusing solely on silanols in this context require further detailed investigation unife.itntu.edu.sg.
| Strategy | Substrate Type | Chiral Agent | Outcome | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Racemic Silanols | Chiral catalyst, reagent, or enzyme | Enantioenrichment of slower-reacting enantiomer | researchgate.netethz.chunife.itresearchgate.net |
| Desymmetrization | Prochiral Silanediols/Dihydrosilanes | Chiral catalyst | Selective transformation of one prochiral group | bohrium.comresearchgate.netacs.org |
Emerging Synthetic Strategies for this compound Derivatives
Recent advancements in this compound synthesis have explored diverse approaches beyond traditional hydrolysis and oxidation methods. These emerging strategies often leverage catalytic methods, including transition-metal catalysis, photocatalysis, and even biocatalysis, to achieve improved selectivity and milder reaction conditions. kyoto-u.ac.jpmdpi.comnih.govnih.gov Atypical approaches like electrochemical transformations have also been reported. kyoto-u.ac.jp The development of metal-free and more atom-economic strategies is a significant trend in this area. mdpi.com
One notable area of development is the catalytic oxidation of hydrosilanes (Si-H) as a route to silanols. This approach often utilizes transition metal catalysts with various oxygen sources under neutral and mild conditions. kyoto-u.ac.jp For instance, ruthenium-catalyzed transformations of phenylsilane into the corresponding this compound have shown excellent yields with minimal disiloxane formation. kyoto-u.ac.jp Photocatalytic oxidation of silanes using visible light and organoboron catalysts has also emerged as a green protocol, avoiding noble metal catalysts and strong oxidants. mdpi.comresearchgate.net This method can effectively oxidize Si-H bonds to Si-O bonds under oxygen atmospheres at room temperature. mdpi.comresearchgate.net
Biocatalysis presents another promising avenue for selective this compound synthesis. Wild-type enzymes, such as cytochrome P40 monooxygenases, have demonstrated the ability to catalyze the oxidation of hydrosilanes to silanols. kyoto-u.ac.jpnih.gov Directed evolution of these enzymes has led to highly efficient and selective biocatalysts that can oxidize a broad range of aryl- and alkyl-substituted silanes under mild conditions using oxygen as the terminal oxidant. nih.gov A key advantage of this enzymatic approach is its high selectivity for this compound formation over disiloxane byproducts and preference for Si-H oxidation over C-H or C=C oxidation. nih.gov
The synthesis of silicon-stereogenic silanols, which are valuable in various applications, is a particularly challenging area that has seen recent progress. nih.govnih.gov Strategies focusing on the desymmetrization of dihydrosilanes through catalytic selective oxidation are being developed to access these enantioenriched compounds. nih.gov
One-Pot Synthetic Procedures
One-pot synthetic procedures for this compound derivatives aim to streamline the synthesis by conducting multiple steps in a single reaction vessel, reducing purification steps and minimizing waste. While the concept of one-pot synthesis is broad, in the context of this compound chemistry, it often involves generating the this compound in situ or performing subsequent reactions with a pre-formed this compound without isolation.
One example involves the use of silanols in O-silylative Passerini reactions, a type of multicomponent reaction. organic-chemistry.org In this one-pot process, silanols react with aldehydes and isocyanides to yield α-siloxyamides. organic-chemistry.org This method replaces the carboxylic acid typically used in the classical Passerini reaction, expanding the scope of this transformation and providing a practical route to biologically relevant compounds. organic-chemistry.org
Another application of one-pot synthesis is in the functionalization of silsesquioxanes (SQs) containing this compound moieties. acs.org A ruthenium-catalyzed dehydrogenative coupling of POSS-silanols with hydrosilanes can be integrated into a one-pot procedure for the synthesis of various functionalized silsesquioxanes. acs.org This approach allows for the direct transformation of Si-H containing SQs via reactions like O-silylation or hydrosilylation without isolating intermediate products. acs.org
One-pot synthesis has also been explored in the preparation of specialized materials like silicalite-1 zeolite nanosheets with specific this compound characteristics. cjcatal.com A one-pot hydrothermal synthesis method has been developed to create silicalite-1 zeolite nanosheets enriched with H-bonded silanols, which exhibit enhanced catalytic performance in reactions like the Beckmann rearrangement. cjcatal.com
Furthermore, photoinduced this compound synthesis via novel radical generation pathways has been demonstrated as a highly scalable one-pot approach, allowing for late-stage functionalization of complex molecules, including natural products and drug derivatives. nih.gov
Selective Functionalization of Polyhydrosilanes
Selective functionalization of polyhydrosilanes, which contain multiple Si-H bonds, presents a challenge due to the potential for reaction at multiple sites. Developing methods that allow for the selective transformation of specific Si-H bonds is crucial for synthesizing well-defined organosilicon structures.
One strategy involves controlled catalytic reactions. For instance, in the synthesis of polysilane-graft-poly(ethyleneglycol)methyl ether, a synthetic sequence involving microwave pre-activation followed by catalytic hydrosilylation was developed to selectively react only a portion of the Si-H groups in the polyhydrosilane backbone. researchgate.net This controlled approach allows for the introduction of specific functional groups while retaining some Si-H character for potential further modification. researchgate.net
Transition metal catalysis plays a significant role in achieving selectivity in the functionalization of Si-H bonds. Rhodium-catalyzed dehydrogenative silylation and palladium-catalyzed intramolecular C-H arylation are examples of transition metal-catalyzed reactions that have been applied to the construction of silicon-stereogenic organosilanes, which can be precursors to chiral silanols. chemrxiv.org
Enzymatic methods also offer high selectivity in the oxidation of hydrosilanes. As mentioned previously, evolved cytochrome P450 enzymes can selectively oxidize Si-H bonds in hydrosilanes even in the presence of C-H bonds, which are typically more reactive towards enzymatic oxidation. nih.gov This high chemoselectivity is a significant advantage for the selective functionalization of complex molecules containing both Si-H and C-H functionalities. nih.gov
While the search results did not provide extensive data tables directly detailing yields and conditions for a wide range of one-pot this compound syntheses or selective functionalizations of polyhydrosilanes, the information highlights the diversity of emerging strategies and the focus on catalytic and controlled approaches to achieve desired transformations.
Table 1: Emerging Synthetic Strategies for Silanols
| Strategy Type | Key Reactants/Catalysts | Outcome | Reference |
| Photocatalytic Oxidation | Silanes, Organoboron catalyst, O₂ | Silanols (metal-free, mild conditions) | mdpi.comresearchgate.net |
| Biocatalytic Oxidation | Hydrosilanes, Evolved Cytochrome P450 monooxygenase, O₂ | Selective this compound formation (mild, avoids disiloxane) | nih.gov |
| O-Silylative Passerini | Aldehydes, Isocyanides, this compound | α-Siloxyamides (one-pot, multicomponent) | organic-chemistry.org |
| Dehydrogenative Coupling | POSS-Silanols, Hydrosilanes, Ru catalyst | Functionalized Silsesquioxanes (one-pot) | acs.org |
| Controlled Hydrosilylation | Polyhydrosilanes, Catalysts, Allyl bromide | Selectively functionalized Polyhydrosilanes (retains Si-H) | researchgate.net |
| Enantioselective Catalysis | Dihydrosilanes, Transition Metal Catalysts | Silicon-stereogenic Silanols (access to chiral compounds) | nih.govchemrxiv.org |
Reactivity and Mechanistic Pathways of Silanols
Silanol Condensation Reactions
The primary reaction of silanols is condensation, leading to the formation of siloxane linkages. This process involves the elimination of a water or alcohol molecule between two this compound groups or between a this compound and an alkoxysilane. nih.govadhesivesmag.com
Kinetics and Thermodynamics of Siloxane Bond Formation
The kinetics and thermodynamics of this compound condensation are complex and highly dependent on various factors, including pH, temperature, solvent, the nature of substituents on silicon, and the presence of catalysts. nih.govgelest.com The formation of the siloxane bond is generally thermodynamically favorable. rsc.orgrsc.org
Under acidic conditions, the condensation rate can be relatively slow, with hydrolysis often being the rate-determining step in processes involving alkoxysilane precursors. uni-saarland.de The condensation reaction order can vary, being reported as second order in organosilanetriols and ranging from first to fifth order for silicic acid condensation depending on conditions and the presence of catalysts. nih.gov In acidic media, reverse reactions can be significant, particularly at very high acid concentrations. osti.gov
In alkaline media, the condensation reaction is typically faster. nih.gov The rate is significantly affected by steric and inductive factors of the substituents on silicon. nih.gov The condensation rate shows extreme sensitivity to the presence of ionized this compound groups, with the interaction between uncharged and ionized this compound groups being energetically favorable. cambridge.org
Acid- and Base-Catalyzed Condensation Mechanisms
This compound condensation can be effectively catalyzed by both acids and bases. adhesivesmag.comunm.edu
Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism is generally believed to involve the protonation of a this compound group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another neutral this compound molecule. adhesivesmag.comunm.edu This often proceeds via an SN2-Si mechanism, although computational studies have suggested that an SN1-Si mechanism might be more favorable in neutral and acidic media. nih.gov The protonated this compound preferentially reacts with neutral silanols, particularly those on monomers or the ends of oligomer chains. unm.edu
Base-Catalyzed Mechanism: In basic media, the condensation mechanism typically involves the nucleophilic attack of a deprotonated silanolate anion on the silicon atom of a neutral this compound or alkoxysilane. nih.govunm.edu This is often described as an SN2-Si mechanism involving penta- or hexavalent intermediates or transition states. nih.govunm.edu Steric effects are particularly important in base-catalyzed condensation. nih.gov Deprotonated silanols tend to attack more acidic this compound groups, leading to branched structures in alkaline media. nih.gov
The specific mechanism can be influenced by the nature of organic substituents on the silane (B1218182), as electron-donating groups can reduce the acidity of silanols. unm.edu
Control of Self-Condensation and Disiloxane (B77578) Formation
Silanols have a strong tendency to undergo self-condensation, a thermodynamically favorable process that leads to the formation of disiloxanes and higher siloxane oligomers or polymers. scispace.comrsc.orgresearchgate.net Controlling this self-condensation is crucial in various applications, including the synthesis of defined siloxane structures and the modification of surfaces.
Methods to control self-condensation and minimize unwanted disiloxane formation include using fresh solutions, employing alcoholic solvents, dilution, and careful control of pH. scispace.com The stability of aqueous silane solutions varies depending on the type of silane and pH. scispace.com For instance, alkyl silanes have shorter stability compared to aminosilanes. scispace.com
In some biocatalytic processes, enzymes like Silα have been shown to selectively catalyze silyl (B83357) ether condensation while not significantly catalyzing disiloxane formation, indicating a level of control over condensation pathways. rsc.org Steric and inductive effects of substituents on silicon can also influence the rate of condensation and thus the extent of self-condensation. researchgate.net
Participation of Silanols in Catalytic Processes
Beyond their role as monomers in siloxane formation, silanols and their corresponding silanolates participate in various catalytic processes, acting as nucleophiles or components of ligands.
Silanols as Nucleophiles in Organic Transformations
Silanols can act as nucleophiles in organic transformations, often serving as bulky surrogates for water or as precursors for oxygen functional groups with different reactivity. acs.orgkyoto-u.ac.jp Their ability to generate stable anions (silanolates) due to their acidity makes them potent nucleophiles. wikipedia.orgkyoto-u.ac.jp
Silanolates have been utilized in transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitution reactions. kyoto-u.ac.jp In such reactions, silanolates can influence regioselectivity, as demonstrated in the synthesis of 1,4-dioxygenated products from allylic epoxides. kyoto-u.ac.jp Aryl- and alkenylsilanols have also been shown to participate in palladium-catalyzed cross-coupling reactions with organic halides, yielding coupled products. researchgate.net The proposed mechanism in some palladium-catalyzed cross-coupling reactions involves the in situ generation of highly nucleophilic silanolates. kyoto-u.ac.jp
Silanols can also participate in Lewis acid-catalyzed reactions, such as the reaction of ynamides with silanols to form silylenolates, which can then undergo further transformations like aldol (B89426) reactions. kyoto-u.ac.jp The choice of this compound can affect the stereoselectivity of these reactions. kyoto-u.ac.jp
This compound-Containing Ligands in Asymmetric Catalysis
The unique properties of the Si-OH bond, including the electropositive nature and size of silicon compared to carbon, offer opportunities for designing novel ligands for asymmetric catalysis. digitellinc.commorressier.com Chiral ligands containing this compound groups have emerged as a promising area of research for controlling stereoselectivity in transition metal-catalyzed reactions. escholarship.orgdigitellinc.comchemrxiv.org
These ligands can coordinate to metal centers, influencing catalytic activity and selectivity. digitellinc.comescholarship.org Studies have demonstrated the utility of chiral this compound-containing ligands in copper-catalyzed enantioselective N−H insertion reactions, yielding enantioenriched amino acid derivatives with high selectivity. digitellinc.comescholarship.orgdigitellinc.comchemrxiv.org Control experiments have confirmed the crucial role of the this compound group in both catalytic activity and selectivity in these transformations. escholarship.org
Mechanistic studies, including computational analysis (such as DFT calculations), ligand analog studies, NMR, and X-ray structure analyses, have provided insights into the binding modes of these this compound ligands to metal centers. escholarship.orgchemrxiv.org These studies suggest the formation of hydrogen-bond stabilized metal-ligand complexes, which play a key role in enabling enantioselectivity. escholarship.orgchemrxiv.org Non-covalent interactions, such as hydrogen bonding and π-π stacking, have been identified as important factors influencing the efficiency and selectivity of the catalysts. digitellinc.comchemrxiv.org
The development of modular ligand synthesis allows for the tuning of steric and electronic effects within this compound-containing ligands to further understand and optimize enantioselectivity in various carbon-carbon bond-forming reactions. morressier.com
Table 1: Kinetics of this compound Condensation
| Silane Type | Reaction Order (Condensation) | Conditions | Notes | Source |
| Organosilanetriol | Second order | - | Based on concentration of organosilanetriol. | nih.gov |
| Silicic acid | Third and fourth order | Biological and geological conditions | Order can range from 1 to 5 depending on conditions; first order with catalyst. | nih.gov |
| Silicic acid | Highly sensitive to presence of ionized groups | Aqueous solutions, pH < 8, with 1:1 electrolytes | Interaction between uncharged and ionized groups is energetically favorable. | cambridge.org |
| Alkoxysilane (Overall) | Complex kinetics | Dependent on water/Si ratio, catalyst, silane nature, T, pH, solvent, IS, silane/solvent ratio | Many individual reaction rates. nih.gov | nih.gov |
Table 2: Catalyzed Condensation Mechanisms
| Catalyst Type | Proposed Mechanism | Key Features | Source |
| Acid | Protonation of this compound, nucleophilic attack by neutral this compound (SN2-Si or SN1-Si) | Silicon becomes more electrophilic; protonated this compound reacts preferentially; reverse reactions can occur. nih.govadhesivesmag.comosti.govunm.edu | nih.govadhesivesmag.comosti.govunm.edu |
| Base | Nucleophilic attack of silanolate anion on silicon (SN2-Si) | Involves penta- or hexavalent intermediates/transition states; steric effects are important; leads to branched structures. nih.govunm.edu | nih.govunm.edu |
Table 3: Examples of Silanols and Their Applications in Catalysis
| This compound/Silanolate Type | Role in Catalysis | Example Transformation | Catalyst | Notes | Source |
| Silanolates | Nucleophile | Palladium-catalyzed allylic substitution of allylic epoxide | Palladium complex | Can lead to 1,4-dioxygenated products, influencing regioselectivity. kyoto-u.ac.jp | kyoto-u.ac.jp |
| Aryl- and Alkenylsilanols | Coupling partner/Nucleophile | Palladium-catalyzed cross-coupling with organic halides | Pd(PPh3)4, Ag2O | Yields coupled products. researchgate.net | researchgate.net |
| Triphenylthis compound (B1683266) | Nucleophile | Reaction with ynamides followed by aldol reaction | Lewis acid | Forms silylenolates; stereoselectivity can be influenced by this compound. kyoto-u.ac.jp | kyoto-u.ac.jp |
| Chiral this compound Ligands | Ligand in asymmetric catalysis | Copper-catalyzed enantioselective N−H insertion | Copper salt with chiral ligand | Yields enantioenriched amino acid derivatives with high selectivity. digitellinc.comescholarship.orgdigitellinc.comchemrxiv.org | digitellinc.comescholarship.orgdigitellinc.comchemrxiv.org |
Role of Silanols as Organocatalysts
Silanols have demonstrated utility as organocatalysts in various chemical processes. Their weak acidic nature, attributed to the this compound group, can activate substrates. nih.govacs.org For instance, silica-immobilized cyclic carbonates, in conjunction with surface silanols, have shown catalytic activity in the hydrosilylation of aldehydes. nih.govacs.orgfigshare.comresearchgate.netnih.gov This catalytic activity was not observed with free cyclic carbonates, silica (B1680970) supports alone, or a physical mixture, indicating a synergistic effect between the immobilized carbonate and the surface silanols. nih.govacs.orgfigshare.comresearchgate.netnih.gov The this compound groups on the silica surface are proposed to activate the carbonyl group of the aldehyde, facilitating the reaction. nih.govacs.org
Organocatalytic oxidation of organosilanes to silanols has also been achieved using catalytic amounts of 2,2,2-trifluoroacetophenone (B138007) in combination with hydrogen peroxide. researchgate.net This method provides a metal-free approach to this compound synthesis. researchgate.net
Concerted Catalysis Involving Surface Silanols
Surface silanols on materials like silica gel can participate in concerted catalysis. In the hydrosilylation of aldehydes catalyzed by silica-immobilized cyclic carbonates, the catalytic activity arises from the synergy between the immobilized carbonates and the surface this compound groups. nih.govacs.orgfigshare.comresearchgate.netnih.gov It is proposed that the carbonate and this compound groups work together, concertedly activating the silane and aldehyde, respectively, for efficient hydride transfer. nih.govacs.orgfigshare.comresearchgate.netnih.gov Density functional theory calculations support this proposed mechanism, indicating that both the carbonate and this compound contribute to stabilizing the transition state of hydride transfer. figshare.comresearchgate.netnih.gov The weak acidity of surface silanols is advantageous, allowing the catalysis of substrates containing amino groups without catalyst poisoning, which can be an issue with stronger acid catalysts. nih.govacs.orgfigshare.comresearchgate.netnih.gov
Cross-Coupling Reactions Involving Organosilanols
Organosilanols and their corresponding silanolate salts have emerged as valuable nucleophilic partners in transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes. researchgate.netresearchgate.netnih.govillinois.edunih.govorgsyn.orgwikipedia.orgillinois.eduacs.org These reactions are significant for forming carbon-carbon bonds and offer advantages such as low toxicity and ease of preparation compared to other organometallic reagents like those derived from tin or boron. researchgate.netnih.govnih.govacs.org
Cross-Coupling Reactions Involving Organosilanols
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions involving organosilanols, often referred to as a modification of the Hiyama coupling, have become a prominent method for C-C bond formation. researchgate.netresearchgate.netnih.govillinois.edunih.govorgsyn.orgwikipedia.orgillinois.eduacs.org These reactions typically involve the coupling of organosilanols or silanolates with organic halides or triflates in the presence of a palladium catalyst. researchgate.netresearchgate.netnih.govnih.govorgsyn.orgacs.org
Early Hiyama coupling reactions often required fluoride (B91410) activators, which could be problematic with fluoride-sensitive functional groups. researchgate.netnih.govnih.govwikipedia.orgacs.org The development of methods utilizing organosilanols and silanolates, particularly under basic activation conditions, has provided a milder alternative, addressing the "fluoride problem". researchgate.netnih.govnih.govorgsyn.orgwikipedia.orgacs.org
Examples of palladium-catalyzed coupling include the reaction of alkenyl(dimethyl)silanols with aryl and alkenyl halides, yielding coupled adducts. sigmaaldrich.com Aryl(dimethyl)silanols have been successfully coupled with aryl iodides and bromides to synthesize biaryls and heterobiaryls. sigmaaldrich.com Alkynylsilanols have also been shown to be active coupling partners under similar conditions. researchgate.net
Interactions of Silanols with Solvents and Other Chemical Species
Hydrogen Bonding with Water and Other Protic Solvents
Hydrogen bonding is a crucial interaction for silanols due to the presence of the Si-OH group. Silanols can act as both hydrogen bond donors and acceptors. nih.govic.ac.uk This leads to the formation of various hydrogen-bonded structures, including dimers, chains, sheets, and extended three-dimensional networks in the solid state. nih.govic.ac.uk
In solution, silanols also form hydrogen-bond supported aggregates. nih.gov The strength of hydrogen bonding can be influenced by substituents on the silicon atom, with arylsilanols generally being stronger hydrogen bond donors than alkylsilanols. nih.gov
Interactions with solvents, particularly protic solvents like water and alcohols, are significant. Activated silica gel, which contains surface this compound groups, can strongly hydrogen bond with polar solvents, forming a held solvent layer. rsc.org Water molecules can be strongly hydrogen-bonded to this compound groups on silica surfaces. rsc.org
The solvent type can impact the rate of reactions involving silanols, such as hydrolysis and condensation. unm.edumdpi.comresearchgate.net Protic solvents can hydrogen bond to deprotonated silanols, potentially retarding base-catalyzed condensation, while they can hydrogen bond to protonated silanols, potentially promoting acid-catalyzed condensation. unm.edu Aprotic solvents would have the reverse effect. unm.edu However, the effect of solvent type on condensation rate can be complex and data in this area is not always unambiguous. unm.edu
In chromatographic applications, the interaction of analytes with this compound groups on silica-based stationary phases through hydrogen bonding (and ionic exchange at higher pH) is known as the "this compound Effect," which can affect peak shape and retention, particularly for basic compounds. pharmagrowthhub.com Using methanol (B129727) as a mobile phase component can reduce this compound activity by forming hydrogen bonds with the this compound groups. pharmagrowthhub.com
The hydrogen bonding abilities of silanols in different solvents can be investigated using techniques like 1H NMR, where the this compound proton signal shifts depending on the solvent's ability to form hydrogen bonds. nih.gov Solvents like DMSO, which are strong hydrogen bond acceptors, cause a greater deshielding effect on the this compound proton compared to weaker acceptors like acetone. nih.gov
Hydrogen Bonding Strength of Silanols in Different Solvents (Illustrative)
| Solvent | Relative 1H NMR Chemical Shift of Si-OH (ppm) | Hydrogen Bond Acceptor Strength (pKHB) |
| Acetone-d6 | More shielded (Higher field) | 1.18 |
| DMSO | More deshielded (Lower field) | 2.58 |
| Water | Varies (Strong interactions) | High |
Note: This table is illustrative based on the provided text and general understanding of solvent effects on hydrogen bonding. Specific chemical shift values depend on the particular this compound structure. nih.gov
The interaction between silanols and solvents through hydrogen bonding plays a critical role in their behavior in solution, their aggregation patterns, and their participation in various chemical reactions and surface phenomena. nih.govic.ac.ukrsc.orgunm.edumdpi.comresearchgate.netosti.gov
Proton Transfer and Exchange Mechanisms
Silanols (Si-OH) are Brønsted acids, capable of donating a proton. Their acidity is notably higher than that of analogous alcohols (C-OH), a characteristic attributed to the lower electronegativity of silicon compared to carbon, which affects the polarity of the Si-O bond and the stability of the resulting siloxide anion. For instance, the pKa of triethylthis compound (B1199358) is estimated to be around 13.6, significantly lower than the approximately 19 for tert-butyl alcohol. wikipedia.org This enhanced acidity allows silanols, particularly arylsilanols, to be fully deprotonated in aqueous solutions, forming siloxides or silanolates. wikipedia.org
Proton transfer and exchange are fundamental processes involving silanols, playing crucial roles in various chemical environments, including solutions, interfaces, and confined spaces. These mechanisms often involve the participation of protic species, most commonly water, which can act as a proton donor or acceptor, facilitating the transfer through hydrogen-bonded networks, sometimes referred to as "water wires". southampton.ac.uknih.gov
Studies utilizing techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations have provided detailed insights into these mechanisms. For example, investigations of sulfonic acid-functionalized mesoporous silica (MCM-41) have revealed proton exchange between water molecules and this compound groups. koreascience.kr This exchange is influenced by temperature and the hydration level, with water molecules strongly hydrogen-bonded to sulfonyl groups capable of forming hydrogen-bonded networks with nearby silanols, contributing to proton conductivity. koreascience.kr NMR data can show shifts in water and this compound proton signals with temperature, indicative of chemical exchange. koreascience.kr
At silica-water interfaces, the deprotonation of this compound groups is a primary mechanism for surface charging. southampton.ac.uknih.govtandfonline.com This process can be highly rapid and exothermic with no significant activation energy, occurring via a concerted motion of protons through water networks. southampton.ac.uknih.gov Simulations have demonstrated that proton transfer to the silica surface can occur even when hydronium ions are relatively distant, mediated by "proton holes" mechanisms within water clusters. southampton.ac.uknih.gov The acidity of surface silanols can vary depending on their local environment, such as being isolated, geminal, or vicinal, and their involvement in hydrogen bonding. rsc.orgchromatographyonline.com The presence of hydrogen-bonded water clusters can significantly affect the pKa values of this compound groups. researchgate.net
Proton exchange is also integral to the formation and reformation of this compound groups on glass surfaces during interactions with water. researchgate.netresearchgate.net In sodium silicate (B1173343) glasses, protons from water can exchange with sodium ions bound to non-bridging oxygens (NBOs), leading to the formation of this compound groups. researchgate.net This ion-exchange process is critical for understanding the aqueous corrosion and surface modification of silicate glasses. researchgate.netresearchgate.net Reactive molecular dynamics simulations have illustrated the steps involved, including water dissociation and subsequent proton transfer to an NBO site. researchgate.netresearchgate.net
In certain catalytic processes, surface this compound groups can actively participate in proton transfer reactions, influencing reaction pathways and kinetics. For instance, in the capture of CO2 on amine-anchored silica supports, this compound groups can facilitate proton transfer to amine groups, catalyzing the formation of carbamate-ammonium products. yavuzlab.comrsc.org This surface-mediated proton transfer mechanism can have a lower kinetic barrier compared to intermolecular mechanisms, particularly under dry conditions. yavuzlab.comrsc.org
The kinetics of proton exchange at interfaces can significantly impact the properties of the electrical double layer and electrokinetic phenomena. tudelft.nl While often disregarded in simpler models, the rate of proton exchange can affect ion distribution and dynamics near the surface. tudelft.nl
Detailed research findings, often involving computational studies and spectroscopic techniques, provide quantitative data on proton transfer processes. For example, activation energy barriers for proton migration in surface-mediated reactions have been calculated. yavuzlab.comrsc.org
Below is a table summarizing representative data points related to this compound acidity and proton transfer kinetics where available from the search results:
| This compound Type / Environment | Process | pKa Range (estimated/inferred) | Activation Energy (kcal/mol) | Notes | Source |
| Triethylthis compound | Acid dissociation | ~13.6 | N/A | Compared to tert-butyl alcohol (~19) | wikipedia.org |
| Arylsilanols | Acid dissociation | Lower than alkyl silanols | N/A | Can be fully deprotonated in water | wikipedia.org |
| Silica surface (acidic this compound) | Acid dissociation | ~3.8–4.2 | N/A | Depending on eluent pH | chromatographyonline.com |
| Silica surface (isolated silanols) | Protonation/Deprotonation | Activationless | ~0 | In presence of H3O+ or OH- in water, via 'water wires' | southampton.ac.uknih.gov |
| Silica surface (various sites) | Acid dissociation | ~3.8, 5.2, ~9 | N/A | Depending on starting pH and site type | researchgate.net |
| Defect-rich quartz (101) surface silanols | Deprotonation | Wider range than pristine quartz | N/A | Influenced by coordination and H-bonding | digitellinc.com |
| Amine-anchored silica support (SurfM) | Proton transfer to amine | N/A | 8.1 | Under dry conditions | yavuzlab.comrsc.org |
| Amine-anchored silica support (W-InterM) | Proton transfer to amine | N/A | 6.0 | Under humid conditions (water-assisted) | yavuzlab.comrsc.org |
| S-PE-MCM-41 (Water-Silanol exchange) | Proton exchange rate | N/A | Decreases with this compound density | Enhanced proton transfer in nanospace | koreascience.krrsc.org |
Note: Activation energy values are context-specific and depend on the specific reaction and environment studied.
Structural Characterization and Computational Chemistry of Silanols
Spectroscopic Methods for Silanol Characterization
Spectroscopy plays a vital role in identifying and characterizing this compound groups in different environments, including isolated molecules, condensed phases, and on surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy (29Si, 1H)
NMR spectroscopy, particularly using 29Si and 1H nuclei, is a powerful tool for probing the local environment of silicon and hydrogen atoms in silanols. 29Si NMR is sensitive to the degree of condensation of silicon centers, allowing differentiation between siloxane (Si-O-Si) and this compound (Si-OH) environments. Solid-state 29Si NMR can distinguish between different types of this compound groups on silica (B1680970) surfaces, such as isolated silanols (Q3 sites, silicon bonded to one hydroxyl group and three siloxane bridges) and geminal silanols (Q2 sites, silicon bonded to two hydroxyl groups and two siloxane bridges) researchgate.net. The chemical shifts in 29Si NMR spectra provide information about the substituents attached to the silicon atom and the local bonding environment researchgate.net.
1H NMR spectroscopy is particularly useful for studying the hydroxyl protons of silanols. The chemical shifts of these protons are highly sensitive to hydrogen bonding interactions, which are prevalent in this compound systems chemrxiv.org. By analyzing the 1H NMR spectra, researchers can gain insights into the extent and nature of hydrogen bonding, differentiating between isolated silanols and those involved in hydrogen-bonded networks chemrxiv.org. While 1H NMR can be challenging for silica surfaces due to overlapping signals from water and different this compound species, high-spinning frequency magic-angle spinning (MAS) 1H NMR can help in resolving these signals and quantifying different proton species acs.org.
Despite its diagnostic power, 29Si NMR suffers from low natural abundance of the 29Si isotope (4.7%) and low sensitivity, often requiring long acquisition times whiterose.ac.uk. However, techniques like hyperpolarized 29Si NMR are being explored to enhance sensitivity and enable the study of dynamic processes in this compound chemistry whiterose.ac.uk.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups like the this compound group mdpi.com. The O-H stretching vibration of the this compound group typically appears in the IR spectrum as a band in the range of 3200-3700 cm-1. The exact position and shape of this band are highly sensitive to hydrogen bonding; isolated silanols exhibit a sharp band at higher wavenumbers (around 3700 cm-1), while hydrogen-bonded silanols show broader bands shifted to lower wavenumbers researchgate.net.
Other characteristic vibrations of the this compound group include the Si-O stretching and Si-O-H bending modes, which appear in the fingerprint region of the vibrational spectra (below 1500 cm-1) nih.gov. Vibrational spectroscopy is particularly valuable for studying this compound groups on surfaces, providing insights into their presence, concentration, and interactions with the surrounding environment or adsorbed species mdpi.comresearchgate.net. For instance, IR spectroscopy has been used to study the vibrational modes of isolated this compound groups on porous silica, assigning bands to overtone and combination transitions involving the SiOH group researchgate.net. Raman spectroscopy can also detect vibrations associated with non-bridging Si-O in this compound groups, although these can sometimes overlap with bands from other silica phases like moganite geoscienceworld.org.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information by analyzing the core electrons emitted upon irradiation with X-rays byu.edunih.gov. XPS can be used to study the presence and chemical environment of silicon and oxygen atoms in silanols, particularly on surfaces nih.govscientific.net.
For silanols on silica surfaces, XPS can help differentiate between silicon atoms in the bulk silica network (Si-O-Si) and those bonded to hydroxyl groups (Si-OH) aip.org. The Si 2p core level spectrum, and sometimes the Si 1s level, can be deconvoluted into components corresponding to different bonding states nih.govaip.org. The binding energy shifts of these components provide information about the chemical environment of the silicon atoms nih.gov. XPS has been used to confirm the decrease in free surface silanols after surface modification and to study the chemical bonds formed between silanols and other materials byu.eduscientific.net. Derivatization XPS, which involves reacting the this compound groups with a tag containing a unique element (like fluorine), can enhance the detection and quantification of this compound groups on surfaces tytlabs.co.jp.
X-ray Crystallographic Analysis of this compound Structures
X-ray crystallography is a technique that provides detailed three-dimensional structural information about crystalline compounds, including the precise positions of atoms and the nature of intermolecular interactions like hydrogen bonding fishersci.noontosight.ai. While many silanols exist as liquids or amorphous solids, some can form crystals, allowing for their structure to be determined by X-ray diffraction.
Crystallographic studies of silanols have revealed the importance of hydrogen bonding in their solid-state structures. For example, diphenylsilanediol, Ph2Si(OH)2, forms hydrogen-bonded columns in the solid state wikipedia.org. These studies can provide detailed geometric parameters of the Si-OH bond, bond angles around the silicon atom, and the arrangement of molecules in the crystal lattice, highlighting the role of hydrogen bonding in stabilizing the structure wikipedia.org.
Theoretical and Computational Investigations of Silanols
Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in understanding the properties and reactivity of silanols at a fundamental level researchgate.netpnas.orgresearchgate.net. These methods can complement experimental studies by providing insights into electronic structure, bonding, vibrational frequencies, and reaction pathways.
Computational studies have been used to investigate the hydrogen-bonding acidity of silanols, comparing them to analogous alcohols and exploring the effect of substituents on their acidity researchgate.netresearchgate.netiastate.edu. DFT calculations can predict vibrational frequencies, aiding in the assignment of bands in IR and Raman spectra and helping to understand the coupling of different vibrational modes researchgate.netnih.gov.
Furthermore, computational studies can model the structure and interactions of this compound groups on surfaces, providing insights into surface energy, hydrogen bond networks, and interactions with adsorbates pnas.orgfrontiersin.org. These theoretical investigations help in understanding the behavior of silanols in complex environments and predicting their reactivity in various applications pnas.orgfrontiersin.org. For instance, computational studies have shown that the surface energy of silica is largely determined by the properties of hydrogen bonds formed at the surface pnas.org.
Computational methods are also used to calculate NMR parameters like chemical shifts, which can be correlated with experimental data to validate structural assignments and understand the influence of the local environment on spectroscopic properties rsc.org.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of silanols. DFT calculations enable the energetic and geometric optimization of systems containing this compound groups, providing insights into their stable configurations and interaction energies. Studies have employed DFT to examine the interaction between this compound groups on silica surfaces and water molecules. uni-leipzig.deresearchgate.net These calculations can determine key structural parameters such as O-H bond lengths and Si-O-H angles within this compound groups, revealing that these parameters can vary depending on the specific DFT method and basis set employed. uni-leipzig.de For instance, one study reported an O-H bond length of approximately 0.94 Å using the Hartree-Fock method, which was slightly shorter than the 0.96 Å obtained from a B3LYP calculation. The Si-O-H angle was also found to be sensitive to the computational method and basis set. uni-leipzig.de
DFT is also instrumental in quantifying the binding energy of water molecules to this compound sites on surfaces. uni-leipzig.de Beyond simple interactions, DFT studies delve into the mechanisms of reactions where silanols are involved. For example, DFT has been applied to understand olefin metathesis over WOₓ/SiO₂ catalysts, demonstrating that surface this compound groups are critical for activation and reduction pathways in these reactions. acs.org Computational studies using DFT have also elucidated the role of this compound groups in catalytic processes, such as the isomerization and epimerization of glucose catalyzed by Sn-Beta zeolite. msstate.edu
Furthermore, DFT calculations contribute to the spectroscopic characterization of silanols by predicting NMR chemical shifts for silane (B1218182) and this compound groups in silica. researchgate.net The method has also been utilized to study reactions occurring on silica mineral aerosols, specifically the reaction of OH radicals with formaldehyde (B43269) bound to Si(OH)₄ monomers, providing a molecular-level understanding of these atmospheric processes. redalyc.org DFT can determine electronic properties like atomic charges and molecular orbital energies, which are fundamental to understanding the electronic structure and predicting reactivity. rsc.org
Table 1 summarizes some representative structural parameters of this compound groups obtained from different DFT calculations.
| Parameter | Method/Basis Set | Value | Reference |
| O-H bond length | HF | ~0.94 Å | uni-leipzig.de |
| O-H bond length | B3LYP | ~0.96 Å | uni-leipzig.de |
| Si-O-H angle | HF (small basis) | 130.3° | uni-leipzig.de |
| Si-O-H angle | Other DFT | 119-123° | uni-leipzig.de |
| Si-O-²H bond angle | Solid-state NMR | 121 ± 1° | researchgate.netacs.org |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of silanols and systems containing them, particularly at interfaces. MD has been employed to investigate the molecular dynamics of silanols on high surface-area silica gel, providing insights into their librational motion and hydrogen bonding networks. researchgate.netacs.org These simulations can reveal how factors like dehydration conditions affect the dynamics and hydrogen bonding of surface silanols. researchgate.netacs.org
MD simulations are also used to explore the complex interactions between amorphous silica surfaces and water. purdue.eduosti.gov They can simulate the formation of this compound groups, which often occurs through the reaction of water molecules with strained siloxane bonds on the silica surface. purdue.eduosti.gov Reactive MD simulations, which allow for chemical bond breaking and formation, have been used to model the covalent functionalization of amorphous silica surfaces with molecules terminated by this compound groups. nsf.gov
The impact of absorbed water on the physical properties of silica materials can also be studied using MD simulations. For instance, simulations have evaluated the effect of water on the volume expansion of silica glass, with results suggesting that this compound groups, rather than intact water molecules, are responsible for this expansion. rutgers.edu Ab initio MD simulations, which combine quantum mechanical calculations with MD, have been used to study water-crystalline silica interfaces, revealing cooperative effects where the interaction with water can actually strengthen existing hydrogen bonds between surface this compound groups. rsc.org
MD simulations are also valuable for studying charged silica surfaces, which can contain deprotonated this compound groups, and their interactions with water and cations. researchgate.net Furthermore, reactive MD simulations have been applied to investigate silanization reactions on hydroxylated silica substrates, allowing for the comparison of different grafting mechanisms, such as direct condensation versus a hydrolysis-condensation pathway. nih.gov The accuracy and applicability of MD simulations for this compound systems are highly dependent on the quality of the force fields used to describe the interatomic interactions. purdue.eduosti.govresearchgate.netnih.govacs.orgnih.gov
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry, encompassing both DFT and MD methods, provides critical insights into the mechanisms and transition states of reactions involving silanols. These methods are extensively used to study key reactions like the hydrolysis of silanes and the condensation of silanols, which are fundamental processes in the formation of siloxane networks. nih.govmdpi.comhydrophobe.orgnih.gov
A significant application of computational chemistry in this area is the investigation of transition states, the fleeting, high-energy configurations that molecules pass through during a reaction. researchgate.netmit.eduims.ac.jp Because transition states are extremely difficult to observe experimentally, computational methods are often the primary means of characterizing them. mit.eduims.ac.jp Studies have computationally explored the condensation reaction of silanols, proposing concerted mechanisms where proton transfer and the formation of a Si-O-Si bond occur simultaneously, passing through an "early" transition state. researchgate.net
Computational methods, particularly DFT, are used to calculate the structures and energies of transition states in various reactions involving silanols, such as enzymatic oxidation of silanes to silanols nih.gov and catalytic reactions on zeolite surfaces. msstate.edursc.org
Table 2 presents some examples of computationally determined activation energies for reactions involving silanols.
| Reaction Type | System/Catalyst | Activation Energy (kJ/mol) | Computational Method | Reference |
| Glucose Isomerization | Sn-Beta zeolite | Lower barrier with this compound participation | DFT | msstate.edu |
| This compound Condensation | Silicalite (defective) | (Energy relative to reactants and products provided in source) | Semi-empirical PM7 | researchgate.net |
| CO₂ Cycloaddition | M(II)-DeAlBEA zeolites | 38.6 - 39.9 (kcal/mol) | DFT | rsc.org |
Force Field Development for this compound-Containing Materials
The development of accurate force fields is fundamental for performing classical and reactive MD simulations of this compound systems, especially for modeling larger and more complex materials. purdue.eduosti.govresearchgate.netnih.govacs.orgnih.gov Force fields provide the mathematical description of the potential energy of a system based on the positions of its atoms, enabling the simulation of their motion over time.
Developing reliable force fields for silica and materials containing this compound groups is an active area of research. acs.orgnih.govmdpi.comtandfonline.comnih.govacs.orgacs.orgcore.ac.uk These force fields are typically parameterized by fitting their parameters to reproduce experimental data or results from more computationally expensive quantum mechanical calculations, such as DFT. Properties targeted during parameterization include structural properties, vibrational frequencies, and interaction energies. acs.orgmdpi.comnih.govacs.orgacs.orgcore.ac.uk
To model larger systems, such as silica-polymer interfaces and nanocomposites, coarse-grained force fields are being developed. mdpi.comtandfonline.comresearchgate.net These models reduce the number of degrees of freedom by grouping several atoms into single "coarse-grained" beads, allowing for simulations on larger length and time scales. Reactive force fields, such as ReaxFF, are specifically designed to simulate chemical reactions, including those involving silanols like hydrolysis and condensation, by allowing for dynamic breaking and formation of chemical bonds. purdue.eduosti.govnih.gov
New force fields are continuously being developed with the aim of improving the accuracy of computed interfacial properties of silica, including their interactions with water and various organic molecules. nih.govacs.orgcore.ac.uk A key aspect of developing accurate force fields for this compound-containing materials is the need to account for different types of this compound groups present on surfaces (e.g., isolated, geminal) and their potential ionization states, as these structural and chemical differences significantly influence their interactions and reactivity. nih.govcore.ac.uk The process of force field development involves careful selection of appropriate model compounds that represent the chemical environments found in the materials of interest and then fitting the force field parameters to reproduce target data from experiments or high-level quantum calculations. nih.govacs.orgcore.ac.uk
Table 3 lists some examples of force fields developed or applied to this compound-containing systems.
| Force Field Name/Type | Application Area | Key Features/Basis for Parameterization | Reference |
| ReaxFF | Reactive MD of silica-water interface, silanization | Describes bond breaking/formation, parameterized against QM and experimental data | purdue.eduosti.govnih.gov |
| CHARMM-compatible | Amorphous silica surfaces, silica-biopolymer interactions | Compatible with CHARMM, tuned to reproduce silica-water interactions | nih.gov |
| FFSiOH | Silica polymorphs and hydroxylated surfaces | Partial charge shell-ion model, parameterized using periodic B3LYP results | acs.org |
| Coarse-grained (Martini-based) | Ordered mesoporous silica formation | Based on Martini 3, systematic multi-scale strategy | tandfonline.com |
| Coarse-grained | Silica–polybutadiene interfaces/nanocomposites | Boltzmann inversion of density oscillations from atomistic simulations | mdpi.comresearchgate.net |
| Empirical (CHARMM/Tinker) | Silica polymorphs and hydroxylated surfaces | Parameterized against QM calculations and experimental data | nih.govacs.org |
Silanols in Advanced Materials Science and Engineering
Fabrication of Polysiloxane and Siloxane-Based Materials
The synthesis of polysiloxanes, commonly known as silicones, heavily relies on reactions involving silanol groups. cfsilicones.comwikipedia.orgfiveable.me These polymers are valued for their thermal stability, flexibility, and chemical resistance, finding applications in coatings, sealants, and elastomers. cfsilicones.comfiveable.me
Role of Silanols in Sol-Gel Processing
The sol-gel process is a versatile method for producing solid materials from small molecules, often metal alkoxides or silicon alkoxides. annualreviews.orgwikipedia.org In the context of silicon-based materials, such as silica (B1680970) gels and organically modified silicates (Ormosils), silanols are key intermediates. annualreviews.orgwikipedia.org The process typically begins with the hydrolysis of a silicon precursor, such as tetraethyl orthosilicate (B98303) (TEOS), which generates this compound groups. annualreviews.orgresearchgate.netresearchgate.net These this compound groups then undergo condensation reactions, either with other this compound groups (this compound-silanol condensation) or with remaining alkoxy groups (this compound-alkoxy condensation), to form the siloxane network that constitutes the gel. annualreviews.orgresearchgate.netresearchgate.net
The reactions involved in the sol-gel process can be summarized as: Hydrolysis: Si(OR)₄ + xH₂O → Si(OR)₄₋ₓ(OH)ₓ + xROH Condensation (this compound-Silanol): ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O Condensation (this compound-Alkoxy): ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH
The degree of hydrolysis and condensation, influenced by factors such as pH, temperature, and the presence of catalysts, dictates the structure and properties of the resulting material. annualreviews.org The formation of a cross-linked siloxane structure through the condensation of silanols is crucial for the transition from a liquid "sol" to a solid "gel". annualreviews.orgwikipedia.orgrsc.org
Controlled Polymerization of Cyclotrisiloxanes
Controlled ring-opening polymerization (ROP) of cyclic siloxanes, particularly cyclotrisiloxanes like hexamethylcyclotrisiloxane (B157284) (D3), is a significant route to synthesize linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions. rsc.orgmdpi.comresearchgate.netnih.gov Silanols can act as initiators in the organocatalytic ROP of cyclotrisiloxanes. rsc.orgmdpi.comresearchgate.net This method allows for the precise synthesis of linear polysiloxanes with well-defined terminal structures, including asymmetric and telechelic polymers. rsc.orgmdpi.comresearchgate.net The polymerization proceeds via an initiator/chain-end activation mechanism, where terminal this compound groups on the growing polymer chain are activated. rsc.orgresearchgate.netnih.gov The controlled nature of this polymerization, often catalyzed by strong organic bases like guanidines, is sensitive to the presence of water, requiring careful control of reaction conditions. rsc.orgresearchgate.netnih.govrsc.org
Synthesis of Hyperbranched Polymers
Hyperbranched polymers are highly branched macromolecules with a compact three-dimensional structure and a large number of terminal functional groups. mdpi.comfrontiersin.org Silanes, which can hydrolyze to form silanols, are of interest as building blocks or modifiers in the synthesis of silane-based hyperbranched polymers. mdpi.comresearchgate.net These polymers can be synthesized through various polymerization strategies, including step-growth polycondensation. mdpi.comfrontiersin.org Silanes can function as multi-functional monomers or crosslinking agents, influencing the branching structure, molecular weight, and terminal functionalities of the hyperbranched architecture. mdpi.comresearchgate.net Interactions involving this compound groups can play a role in the formation of these branched structures, potentially through this compound-alcohol or this compound-alkoxysilane interactions before the formation of permanent siloxane linkages. google.com
Surface Modification and Functionalization of Inorganic Substrates
Silanols, often generated in situ from the hydrolysis of organosilanes, are widely used to modify the surface properties of inorganic substrates such as glass, silica, metal oxides, and ceramics. cfsilicones.comspecificpolymers.comalwsci.comgelest.comwikipedia.org This process, known as silanization, involves the formation of stable covalent Si-O-Si bonds between the silane (B1218182) molecules and the hydroxyl groups present on the substrate surface. specificpolymers.comalwsci.comwikipedia.org
Adhesion Promotion in Composites and Coatings
Silane coupling agents, which contain both inorganic-reactive and organic-reactive groups, are crucial for enhancing the adhesion between dissimilar materials, particularly inorganic fillers or substrates and organic polymers. cfsilicones.comdow.comspecificpolymers.comchemsilicone.comresearchgate.netonlytrainings.com The mechanism involves the hydrolysis of the silane's hydrolyzable groups (e.g., alkoxy groups) to form silanols. dow.comalwsci.combrb-international.com These silanols can then condense with the hydroxyl groups on the inorganic surface, forming strong siloxane bonds. dow.comalwsci.combrb-international.com The organic functional group of the silane can then react or interdiffuse with the organic polymer matrix, creating a chemical bridge that improves interfacial strength and durability, especially in the presence of moisture. dow.comchemsilicone.comresearchgate.netonlytrainings.com This is particularly important in composites (e.g., fiberglass-reinforced polymers) and coatings to prevent delamination and improve mechanical properties and resistance to environmental degradation. dow.comchemsilicone.comresearchgate.netonlytrainings.com
Development of Nanoporous Materials and Adsorbents
This compound groups play a crucial role in the surface chemistry of porous silica materials, significantly influencing their properties as adsorbents. The concentration and distribution of different types of surface this compound groups, including isolated, geminal (or silanediols), and vicinal (hydrogen-bonded) silanols, determine the chemical activity of the silica surface. uchicago.eduaip.org The presence of surface silanols allows for chemical reactivity and contributes to the hydrophilic character of the surface. researchgate.net
The amount of this compound content on the surface of porous silica materials is a key factor for their CO2 adsorption capacity. thaiscience.inforesearchgate.net Studies have shown that increasing the this compound content leads to a greater CO2 adsorption capacity. thaiscience.inforesearchgate.net For instance, porous silica products with a higher this compound group content demonstrated a higher CO2 adsorption capacity. thaiscience.info The pore size of porous silica materials can affect the diffusion rate of CO2, but the this compound content primarily dictates the equilibrium adsorption capacity. thaiscience.info
The density of surface silanols can be tuned through various synthesis and treatment methods, such as varying the pH during synthesis or controlling calcination temperature. aip.orgthaiscience.info Ultrahigh this compound densities, significantly exceeding those of conventional mesoporous silica surfaces, have been engineered, leading to enhanced adsorption capacities for molecules like drugs. pnas.org This high density of silanols is pivotal for the stable adsorption of molecules onto the surface. pnas.org
The interaction between surface silanols and adsorbed species, such as amines used for CO2 capture, can also enhance adsorption efficiency. uq.edu.au Silanols may contribute to improved amine dispersion and provide better diffusion pathways for CO2 within the porous structure. uq.edu.au
Research findings highlight the direct correlation between this compound content and adsorption capacity in porous silica materials. For example, porous silica materials with a this compound content of 5.80 mmol/g exhibited a CO2 adsorption capacity of 48.9 mg CO2/g adsorbent. thaiscience.info
Chemically Bonded Stationary Phases in Separation Science
This compound groups on the surface of silica-based stationary phases are critical in High-Performance Liquid Chromatography (HPLC). During the manufacturing of bonded phases, while ligands are attached to this compound groups, a significant number of residual this compound groups remain unreacted on the silica surface. google.comphenomenex.comresearchgate.net Approximately 50% of the this compound groups may remain unreacted after hydrophobic derivatization. google.com
These residual this compound groups can have an acidic nature, with a pKa typically ranging from 3.8 to 4.2. chromatographyonline.comchromatographyonline.com They can interact with analytes through various mechanisms, including ion exchange, hydrogen bonding, and dipole-dipole interactions. google.com These interactions, particularly with basic or acidic samples, can lead to undesirable chromatographic behavior such as increased retention, excessive peak tailing, and irreversible adsorption. google.comresearchgate.net The strong interaction with basic compounds is primarily due to the acidity of these this compound groups. researchgate.net
To mitigate the negative effects of residual silanols, various strategies are employed, including end-capping. google.comchromtech.comgoogle.com End-capping involves reacting the remaining this compound groups with a short-chain alkyl silane, such as trimethylsilyl (B98337) (TMS) groups, to shield them and reduce interactions with analytes. google.comchromtech.com While end-capping can significantly decrease interactions with basic samples and improve peak shape, it is challenging to react with 100% of the available this compound groups due to steric hindrance. phenomenex.comresearchgate.net Even with aggressive bonding conditions, a "fully endcapped" surface may still contain a significant number of original this compound species. chromatographyonline.comchromatographyonline.com
The nature and accessibility of surface this compound groups are crucial in determining the selectivity and performance of a stationary phase. chromatographyonline.comchromatographyonline.com Different conformations of this compound groups exist, and their activity can vary. chromatographyonline.comchromatographyonline.com
Organothis compound Derivatives in Industrial Applications
Organothis compound derivatives, featuring both hydroxyl groups attached to silicon and organic substituents, are widely utilized in various industrial applications, particularly in the customization of coatings and adhesives and in the processing of pre-elastomers. dakenchem.comzmsilane.com Their unique structure, combining organic and inorganic characteristics, allows them to bridge the interface between dissimilar materials. dakenchem.com
Customization of Coatings and Adhesives
Organothis compound derivatives function effectively as adhesion promoters and crosslinkers in coatings and adhesives. adhesivesmag.comzmsilane.comevonik.com They enhance adhesion by forming covalent bonds between organic polymers and inorganic substrates like metals, glass, and ceramics. dakenchem.comzmsilane.comgantrade.com This dual reactivity, stemming from the organofunctional group and the hydrolyzable silane moiety (which forms this compound groups), enables them to create durable chemical bonds at the interface. gantrade.com
In coatings, organothis compound derivatives improve properties such as corrosion resistance, weatherability, and durability. dakenchem.comzmsilane.com For example, certain organosilanols are used to improve adhesion to metal surfaces, making them important in automotive and construction applications. dakenchem.com In adhesives and sealants, they enhance bond strength, tightness, mechanical properties, and resistance to environmental factors like moisture, chemicals, and UV radiation. zmsilane.comevonik.com
The crosslinking process involving organothis compound derivatives often occurs through condensation reactions of this compound groups, which can be catalyzed by moisture. adhesivesmag.comevonik.com Alkoxysilane groups on the organosilane undergo hydrolysis to form reactive this compound groups, which then condense with other this compound groups or hydroxyl groups on polymers or fillers, forming a crosslinked siloxane network. adhesivesmag.comevonik.com
Examples of organothis compound applications include their use in one-component moisture-cured systems and two-component condensation-curing systems. gelest.comsilimtec.com The reactivity of this compound fluids is leveraged in various applications beyond room temperature vulcanizable (RTV) silicones, such as filler treatments and structure control additives. silimtec.com
Pre-elastomer Processing and Deactivation of this compound Groups
This compound groups play a significant role in the processing of silicone elastomers, particularly those reinforced with particulate fillers like fumed silica. Fumed silica contains a high density of surface this compound groups. researchgate.netacs.org These inorganic this compound groups can interact with the silicone polymer chains, leading to an undesirable increase in viscosity and stiffening of the uncured pre-elastomer, a phenomenon known as "creep hardening". researchgate.netacs.org
To prevent this, the surface this compound groups on the fumed silica need to be deactivated. researchgate.netacs.org This deactivation is commonly achieved by mixing the silica with low molecular weight organosilanols at elevated temperatures during the pre-elastomer manufacture. researchgate.netacs.org These organosilanols react with the surface silanols on the silica, effectively shielding them and reducing their interaction with the high molecular weight silicone polymer. diva-portal.org
This compound-terminated polymers are also fundamental components in condensation cure silicone systems, including RTV silicones. gelest.comsilimtec.comjnmaterial.com In these systems, this compound-terminated polydimethylsiloxanes undergo condensation reactions, often catalyzed by tin compounds or titanates, to form a crosslinked siloxane network, converting the liquid polymer into a solid elastomer. gelest.comjnmaterial.com The curing process involves the reaction of this compound groups with other reactive groups, such as alkoxy or acetoxy groups, on crosslinking agents. gelest.comjnmaterial.comhengdasilane.com
The quantification of residual nonbonded organosilanols in the material after manufacture is important for controlling the properties of the uncured elastomer. researchgate.net
Silanols as Building Blocks in Organic Synthesis
Silanols and their conjugate bases, silanolates, have emerged as valuable building blocks and reagents in organic synthesis, particularly in transition metal-catalyzed reactions. kyoto-u.ac.jpnih.govacs.org They are utilized as nucleophiles, temporary ligands to influence regioselectivity, and coupling partners for transferring functional groups. kyoto-u.ac.jpacs.org
One significant application is in cross-coupling reactions, serving as alternatives to traditional organometallic reagents. nih.gov The Hiyama-Denmark coupling, for instance, involves the palladium-catalyzed cross-coupling of organosilanols or silanolates with organic electrophiles. nih.govorganic-chemistry.org This approach offers advantages such as low toxicity and ease of preparation compared to some other organometallic reagents. nih.govsigmaaldrich.com
Organosilanols can be activated for cross-coupling in the presence of Brønsted bases or used as preformed silanolate salts. nih.gov This basic activation provides a milder alternative to methods requiring fluoride (B91410) activators, which can be incompatible with fluoride-sensitive functional groups. nih.govsigmaaldrich.com Various organosilanols, including alkenyl-, alkynyl-, aryl-, and heteroarylsilanols, have been successfully employed as coupling partners in the synthesis of diverse organic molecules, such as dienes, styrene (B11656) derivatives, biaryls, and heterobiaryls. nih.govsigmaaldrich.com
Silanols can be synthesized through various methods, including the hydrolysis of chlorosilanes or alkoxysilanes, or the oxidation of silanes. kyoto-u.ac.jpmdpi.comresearchgate.net Recent developments include metal-free and photocatalytic methods for this compound synthesis. mdpi.comresearchgate.net
Beyond cross-coupling, silanols can also act as directing groups for C-H bond activation and as catalysts for activating carbonyl compounds. mdpi.comresearchgate.net The development of chiral this compound-containing ligands has also shown promise in asymmetric catalysis, enabling enantioselective reactions. escholarship.org
The multifaceted reactivity and accessibility of silanols make them increasingly important tools in modern organic synthesis for the formation of carbon-carbon and other bonds. kyoto-u.ac.jpacs.org
Surface Chemistry of Silica and Silicate Materials: a Silanol Perspective
Characterization of Surface Silanol Types on Amorphous Silica (B1680970)
This compound groups on the surface of amorphous silica can be categorized into different types based on their bonding environment and proximity to other hydroxyl groups. uchicago.eduresearchgate.netaip.org These different types exhibit unique properties that affect chemical derivatization reactions and adsorptive interactions. nih.gov
Isolated, Vicinal, and Geminal Surface Silanols
The primary types of surface silanols are:
Isolated Silanols (≡Si-OH): These are single hydroxyl groups attached to a surface silicon atom that is bonded to three other silicon atoms within the silica structure. They are considered "free" as they are not hydrogen-bonded to neighboring this compound groups. uchicago.eduresearchgate.netaip.orgsemi.ac.cn
Geminal Silanols (=Si(OH)₂): Also known as silanediols, these groups consist of two hydroxyl groups attached to the same surface silicon atom. uchicago.eduresearchgate.netaip.orgsemi.ac.cn
Vicinal Silanols: These involve two single this compound groups attached to different silicon atoms that are close enough to form hydrogen bonds with each other. uchicago.eduresearchgate.netaip.orgsemi.ac.cn This category can include hydrogen-bonded single silanols, hydrogen-bonded geminals, and combinations thereof. uchicago.edu
Experimental techniques such as infrared (IR) spectroscopy and solid-state ²⁹Si NMR spectroscopy have provided evidence for the existence of isolated and geminal silanols. semi.ac.cnrsc.org IR spectroscopy shows a narrow band around 3743-3750 cm⁻¹ for isolated silanols, while vicinal silanols show a band around 3660 cm⁻¹. semi.ac.cn ²⁹Si NMR signals from Q² silicon species are indicative of geminal silanols, and Q³ species correspond to single silanols (isolated or vicinal). uchicago.edusemi.ac.cnrsc.org
Quantification of Surface this compound Density
The surface this compound density, often expressed as the number of OH groups per unit surface area (OH/nm²), is a crucial physicochemical characteristic of silica. researchgate.netuchicago.edu This density can be quantified using various techniques, including thermogravimetric analysis, infrared spectroscopy, deuterium (B1214612) exchange, NMR spectroscopy, and titration. rsc.orgpnas.orgacs.orgnih.gov
The maximum this compound density on a fully hydroxylated amorphous silica surface is considered a physicochemical constant, known as the Kiselev-Zhuravlev constant. uchicago.eduresearchgate.net Experimental studies have reported average values around 4.6 to 4.9 OH/nm². uchicago.eduresearchgate.net However, some studies on precipitated silicas have reported values closer to 8 OH/nm² at maximum coverage, while MCM-41 silica showed a lower density of 4 OH/nm². acs.orgnih.govresearchgate.net
Quantification methods often rely on the exchangeability of this compound protons, for example, with deuterium from D₂O or with Na⁺ ions in a basic solution, followed by techniques like ¹H NMR or pH measurements. pnas.org Near-infrared (NIR) spectroscopy, coupled with second derivative analysis, has also proven useful for both qualitative and quantitative measurements of surface functionalities, including the classification and quantification of this compound types. researchgate.netresearchgate.netcore.ac.uk
Data on this compound Density:
| Silica Type | Pretreatment Temperature (°C) | This compound Density (OH/nm²) | Method | Source |
| Amorphous Silica | < 200 | ~4.6 - 4.9 | Various (Kiselev-Zhuravlev constant) | uchicago.eduresearchgate.net |
| Amorphous Silica | < 200 | ~4.6 | Zhuravlev model | rsc.org |
| Amorphous Silica | 22 | ~4.6 | Deuterium exchange, pH measurements | pnas.org |
| Amorphous Silica | 600 | ~2.7 | Deuterium exchange, pH measurements | pnas.org |
| Amorphous Silica | 700 | ~2.7 | Deuterium exchange, pH measurements | pnas.org |
| Amorphous Silica | 800 | ~2.2 | Deuterium exchange, pH measurements | pnas.org |
| Amorphous Silica | 1000 | < 0.5 | Various | pnas.org |
| Precipitated Silicas | Room Temperature (Evacuated) | ~8 (at maximum coverage) | TG-IR, D₂O exchange | acs.orgnih.gov |
| MCM-41 Silica | Room Temperature (Evacuated) | ~4 | TG-IR, D₂O exchange | acs.orgnih.gov |
| α-Cristobalite (101) | Not specified | 4.7 | DFT (model) | acs.org |
| Amorphous Silica | Not specified | 4.5 | Experimental (typical range 2-6) | acs.orgrutgers.edu |
Influence of Thermal and Hydrothermal Treatments on Surface Hydroxylation
Thermal and hydrothermal treatments significantly alter the concentration and relative proportions of different surface this compound types. researchgate.netresearchgate.netresearchgate.netcore.ac.ukscispace.com Heating silica gel samples causes dehydroxylation, the removal of this compound groups, primarily through the condensation of adjacent silanols to form siloxane bridges and release water. researchgate.netpnas.orgscispace.com
As temperature increases, hydrogen-bonded and vicinal silanols tend to disappear first, followed by geminal silanols at higher temperatures. rsc.org Isolated silanols may initially increase in number as vicinal groups dehydroxylate, reaching a peak around 400 °C, before also undergoing dehydroxylation at temperatures above 1100 °C. rsc.org
Hydrothermal treatment, on the other hand, can lead to an increase in the concentration of hydrogen-bonded this compound groups, particularly vicinal silanols, on silica gel surfaces pretreated at lower temperatures. researchgate.netresearchgate.netcore.ac.uk This suggests that hydrothermal conditions can promote the rehydroxylation of siloxane bridges, restoring hydroxyl coverage. researchgate.netpnas.org
The changes in this compound concentration and distribution due to thermal and hydrothermal treatments directly impact the adsorption properties of silica materials. researchgate.netscispace.com
Models for Silica Surface Chemistry (e.g., Zhuravlev Model)
Various models have been developed to describe the surface chemistry of amorphous silica, with a critical focus on surface hydroxylation. uchicago.eduresearchgate.net The Zhuravlev model is a prominent example that characterizes the concentration and distribution of different types of this compound and siloxane groups as a function of the silica sample's pretreatment temperature. uchicago.eduresearchgate.netrsc.org
The Zhuravlev model posits that the this compound surface density at a given pretreatment temperature is a physicochemical constant, independent of the silica's origin or textural properties. uchicago.eduresearchgate.netrsc.org This model helps in understanding processes like dehydration (removal of physically adsorbed water) and dehydroxylation (removal of this compound groups), and rehydroxylation (restoration of the hydroxyl covering), suggesting probable mechanisms for each. uchicago.eduresearchgate.net It also provides insights into the energetic heterogeneity of the silica surface. uchicago.eduresearchgate.net
According to the Zhuravlev model, calcination of silica at 200 °C should result in a fully hydroxylated surface with a this compound density of approximately 4.6 OH/nm². rsc.org
Adsorption Phenomena and Water Interactions on this compound-Rich Surfaces
Surface this compound groups play a crucial role in the adsorption phenomena on silica and silicate (B1173343) materials, particularly their interaction with water and other polar molecules. researchgate.netacs.orgnih.govacs.org The hydrophilic nature of this compound groups makes silica surfaces prone to adsorbing water, even under ambient conditions. acs.orgnih.gov
Water molecules can interact with surface silanols through hydrogen bonding. researchgate.netacs.orgnih.govaps.org These interactions can range from strong hydrogen bonds between water and surface hydroxyls to weaker interactions between adsorbed water molecules themselves. aps.org The structure and dynamics of adsorbed water layers are significantly influenced by the underlying this compound groups. acs.org Molecular dynamics simulations have shown that water can adsorb dissociatively onto silica surfaces, forming new this compound groups. rutgers.edu
The degree of surface hydroxylation and the balance in the concentration of different this compound types (free vs. hydrogen-bonded) are important factors for effective water adsorption. scispace.com Studies using techniques like NIR spectroscopy have characterized the absorptions of water molecules bonded to this compound groups. scispace.com
The interaction of water with this compound groups is critical in various applications and natural phenomena, including stress corrosion cracking in optical fibers and the formation of highly dispersed catalytic sites. rutgers.edunih.gov
Chemical Reactivity of Surface Silanols for Derivatization
Surface this compound groups are reactive sites that can undergo various chemical modifications, making them essential for the functionalization and derivatization of silica and silicate materials. uchicago.eduresearchgate.netcore.ac.ukunit.no The chemical reactivity of this compound groups is exploited to tailor the surface properties of silica for specific applications, such as in chromatography, catalysis, and drug delivery. ontosight.airesearchgate.netnih.gov
A common method for modifying silica surfaces is through reactions with chlorosilanes or alkoxysilanes. researchgate.netunit.nonih.govacs.org These reactions involve the condensation of the silane (B1218182) with surface silanols, forming new Si-O-Si bonds and attaching organic functionalities to the silica surface. unit.nonih.govacs.org
However, the derivatization reactions may not always achieve complete conversion of all this compound groups, leaving residual silanols on the surface. unit.nogoogle.com These remaining this compound groups can influence the properties of the modified material, for instance, by causing unwanted interactions in chromatographic separations. unit.nogoogle.com Techniques like "end capping" with small alkyl chlorosilanes are used to deactivate these residual silanols. unit.no
The type and distribution of surface silanols can affect the outcome of derivatization reactions. For example, while some silanes readily react with various this compound types, hydrogen-bonded this compound groups may be less accessible to modification due to the formation of hydrophilic networks. nih.gov Recent research suggests that the assembly of certain silanes, like aminopropyltriethoxysilane (APTES), on silica surfaces might involve more homo-condensation of the silane itself rather than direct grafting onto silanols. acs.org
Chemical derivatization can also be used to enhance the detection and quantification of surface silanols, for instance, by reacting them with specific reagents that facilitate analysis by techniques like Electron Spectroscopy for Chemical Analysis (ESCA). aip.org
Future Research Directions and Emerging Areas in Silanol Chemistry
Advancements in Stereoselective Silanol Synthesis
The development of efficient and selective methods for synthesizing chiral silanols, particularly those with a stereogenic silicon center, remains a key area of research. Chiral silanols are valuable in asymmetric synthesis and the development of new materials and pharmaceuticals. researchgate.netresearchgate.net While transition-metal-catalyzed systems for asymmetric hydrolytic oxidation of silanes have been explored, the development of biocatalytic methods for the enantioselective synthesis of Si-stereogenic compounds, including chiral silanols, is an emerging area. researchgate.netresearchgate.net Research is also focusing on strategies like asymmetric silane (B1218182) oxidation and the use of carbon-silicon-switch strategies to access enantioenriched silicon-stereogenic silanols. researchgate.net Novel approaches involving iridium-catalyzed C-H silylation are also being investigated for the enantioselective construction of silicon-stereogenic diarylsilanols. acs.org
Design of Novel this compound-Based Catalytic Systems
Silanols are increasingly recognized for their potential as catalysts and catalyst components. Their ability to act as hydrogen bond donors and to coordinate with metal centers makes them promising in various catalytic transformations. researchgate.netrsc.org Future research is focused on developing novel organocatalysts and metal-silanol cooperative catalytic systems. This includes the design of this compound-based hydrogen-bond-donor catalysts and their application in reactions such as CO2 fixation into cyclic carbonates. rsc.orgshu.edu.cn The immobilization of this compound-containing organic molecules on solid supports is also being explored to create heterogeneous organocatalysts with enhanced activity and recyclability. nih.gov Research highlights the potential for synergistic catalysis where silanols and other functional groups on a support work together to activate substrates. nih.gov
Exploration of New Materials with Tailored this compound Functionality
The presence of this compound groups on material surfaces or within material matrices offers opportunities to tailor their properties and introduce new functionalities. Future research aims to design and synthesize novel materials where this compound functionality plays a crucial role. This includes the development of organosilane-modified materials, such as wood, with improved water resistance, weather resistance, and antibacterial properties through the reaction of silanols with hydroxyl groups. ncsu.edu The synthesis of this compound-functionalized nanoparticles, such as latex particles, allows for their subsequent coating with inorganic or organic compounds to create novel hybrid materials and hollow microspheres. nih.gov Research is also focused on creating silica (B1680970) aerogels with tailored chemical functionality by incorporating various functional groups, including silanols, through methods compatible with different functional silanes. researchgate.net Controlling the concentration and type of this compound groups on the surface of mesoporous materials like SBA-15 and KIT-6 through synthesis and post-synthetic treatments is an active area to optimize their properties for applications in catalysis, adsorption, and separation. mdpi.com
Deeper Mechanistic Understanding via Advanced Analytical Techniques
A more profound understanding of the reaction mechanisms involving silanols is crucial for rational catalyst design and material synthesis. Advanced analytical techniques are instrumental in this endeavor. Techniques such as solid-state NMR spectroscopy, thermogravimetric analysis, and high-vacuum Fourier transform infrared spectrometry are employed to study interactions involving silanols, such as hydrogen bonding at inorganic-organic interfaces in mesostructured solids. cambridge.orgresearchgate.net These techniques help elucidate the role of silanols in phenomena like the protection of surfactants during material synthesis. cambridge.orgresearchgate.net Furthermore, advanced methods like reaction progress kinetic analysis (RPKA) and variable time normalization analysis (VTNA) are being utilized to gain kinetic insights and understand structure-activity relationships in this compound-catalyzed transformations. escholarship.org Spectroscopic methods, including in situ Raman spectroscopy, are also applied to study intermediates formed during reactions involving silanols. csic.es For understanding silicification processes and the interaction of macromolecules with aqueous silica, techniques like 29Si NMR and potentially advanced AFM are being used to characterize molecular species and model interactions. acs.orgnih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis and Application
There is a growing emphasis on developing environmentally friendly and sustainable methods for synthesizing silanols and utilizing them in chemical processes. Future research is focused on minimizing the environmental impact of this compound chemistry. This includes the development of green synthesis methods for silica nanoparticles derived from waste materials, where controlling this compound content is crucial for properties like moisture uptake. researchgate.netnih.gov Utilizing water as an oxygen source for this compound synthesis from silanes, catalyzed by inexpensive and environmentally benign catalysts like sulfoxides, represents a move towards greener routes with high atom economy. patsnap.com The development of metal-free photocatalytic methods for the synthesis of silanols from silanes under mild conditions using visible light is another promising sustainable approach. mdpi.com Research also explores the use of renewable resources and the development of circular economy approaches in processes involving silicon precursors and silanols. csic.es
Q & A
Basic Research Questions
Q. How can silanol groups be quantitatively detected and characterized in silica-based materials?
- Methodological Answer : this compound detection relies on spectroscopic techniques such as ¹H-²⁷Al HMQC NMR for identifying bridging SiOHAl sites in amorphous silica-alumina nanoparticles . Fourier-transform infrared spectroscopy (FTIR) can distinguish isolated vs. hydrogen-bonded silanols by O-H stretching vibrations (e.g., ~3740 cm⁻¹ for isolated groups). Thermogravimetric analysis (TGA) quantifies this compound density by measuring mass loss due to dehydroxylation. For reproducible results, ensure controlled humidity during sample preparation to avoid surface rehydroxylation .
Q. What computational models are most effective for predicting this compound’s electronic properties and reactivity?
- Methodological Answer : Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) accurately models this compound’s electronic structure and acidity. GGA improves upon local spin density (LSD) approximations by accounting for electron density gradients, critical for simulating hydrogen bonding and proton transfer . Hybrid functionals like B3LYP, which integrate Hartree-Fock exchange, are recommended for modeling stronger Brønsted acid sites (e.g., bridging silanols) . Validate computational results against experimental NMR or FTIR data to resolve discrepancies in acidity predictions .
Advanced Research Questions
Q. How do researchers resolve contradictions in catalytic activity data between bridging and pseudobridging this compound sites?
- Methodological Answer : Contradictions arise from ambiguous site identification. Use 2D ¹H-²⁷Al HMQC NMR at ultra-high magnetic fields (e.g., 35.2 T) to spatially resolve SiOHAl bridging sites in amorphous silica-alumina . Pair this with temperature-programmed desorption (TPD) using probe molecules (e.g., NH₃) to quantify acid strength. For theoretical validation, apply DFT to calculate deprotonation energies, where lower energies correlate with stronger acidity. Discrepancies may stem from incomplete hydroxylation during synthesis; control synthesis parameters (e.g., calcination temperature) to isolate specific this compound configurations .
Q. What experimental designs optimize this compound density and distribution in mesoporous silica for adsorption applications?
- Methodological Answer : Use sol-gel synthesis with controlled hydrolysis rates (e.g., via acetic acid catalysis) to tailor this compound density. Post-synthetic treatments like steam-assisted rehydroxylation at 200–400°C can reintroduce silanols while preserving mesoporosity . Characterize using nitrogen physisorption (BET) for surface area and pore size, combined with TGA for hydroxyl quantification. To address heterogeneity, employ fluorescence microscopy with this compound-selective dyes (e.g., dansyl chloride) for spatial mapping .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on this compound’s role in adsorbing free fatty acids?
- Methodological Answer : Conflicting adsorption efficiencies may arise from varying this compound accessibility. Perform kinetic studies with time-resolved FTIR to monitor carbonyl oxygen binding to this compound groups . Use Langmuir isotherm models to differentiate chemisorption (specific this compound interactions) vs. physisorption. For molecular-level insights, conduct DFT simulations of fatty acid binding energies on different this compound configurations (isolated, geminal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
